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  • Product: 3-Allyl-2-thioxooxazolidin-4-one
  • CAS: 93962-58-4

Core Science & Biosynthesis

Foundational

3-Allyl-2-thioxooxazolidin-4-one: Physicochemical Profiling, Synthetic Workflows, and Pharmacological Applications

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The 2-thioxooxazolidin-4-one core represents a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The 2-thioxooxazolidin-4-one core represents a highly versatile and privileged scaffold in modern medicinal chemistry. Specifically, 3-Allyl-2-thioxooxazolidin-4-one (also systematically named 3-(2-propen-1-yl)-2-thioxo-4-oxazolidinone) incorporates an allyl moiety that significantly modulates the lipophilicity and membrane-partitioning characteristics of the base heterocycle. This technical whitepaper deconstructs the physicochemical properties, validated synthetic methodologies, and the causal mechanistic pharmacology of this compound—ranging from its role as a type II photosensitizer in broad-spectrum antiviral applications to its competitive inhibition of metabolic enzymes like tyrosinase.

Structural and Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Allyl-2-thioxooxazolidin-4-one is critical for predicting its pharmacokinetic behavior and optimizing synthetic yields. The presence of the N-allyl group enhances lipid bilayer intercalation, a key driver for its biological activity.

Table 1: Quantitative Physicochemical Data

PropertyValue / Descriptor
Chemical Name 3-Allyl-2-thioxooxazolidin-4-one
CAS Registry Number
Molecular Weight 157.19 g/mol
Molecular Formula C₆H₇NO₂S
Canonical SMILES O=C1N(C(=S)OC1)CC=C
InChIKey JXKVDYIOQSBMQG-UHFFFAOYSA-N
Stereocenters 0 (Achiral)
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (O, O, S)

Data sourced and verified via and .

Synthetic Methodology & Causality

The synthesis of 3-Allyl-2-thioxooxazolidin-4-one relies on the cyclocondensation of an


-hydroxy acid with an isothiocyanate. The protocol below is designed as a self-validating system , ensuring that each chemical transformation can be analytically confirmed before proceeding.
Step-by-Step Synthetic Protocol

Step 1: Reagent Preparation & Nucleophilic Addition

  • Action: Dissolve 1.0 equivalent of glycolic acid (

    
    -hydroxyacetic acid) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Add 1.2 equivalents of triethylamine (TEA).
    
  • Causality: TEA acts as a base to deprotonate the hydroxyl group of glycolic acid, significantly increasing its nucleophilicity. The argon atmosphere prevents oxidative side reactions.

  • Action: Dropwise, add 1.0 equivalent of allyl isothiocyanate at 0°C.

  • Causality: The nucleophilic oxygen attacks the highly electrophilic central carbon of the isothiocyanate, forming an intermediate O-thiocarbamate. The 0°C temperature controls the exothermic addition, preventing polymerization of the allyl group.

Step 2: Intramolecular Cyclization

  • Action: Add a dehydrating agent (e.g., N,N'-Dicyclohexylcarbodiimide, DCC) or utilize a Dean-Stark apparatus with toluene to reflux the mixture for 6-8 hours.

  • Causality: The secondary amine of the thiocarbamate intermediate attacks the carboxylic acid carbonyl. The removal of water drives the thermodynamic equilibrium toward the formation of the stable, 5-membered 2-thioxooxazolidin-4-one ring.

Step 3: Purification and Self-Validation

  • Action: Quench the reaction, extract with ethyl acetate, wash with brine, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).

  • Validation: The success of the cyclization is immediately validated by Thin Layer Chromatography (TLC) showing the consumption of the highly polar glycolic acid.

Synthesis A Allyl Isothiocyanate Electrophile C O-thiocarbamate Intermediate A->C Addition B Glycolic Acid Nucleophile B->C Base Catalyst D 3-Allyl-2-thioxooxazolidin-4-one Target Scaffold C->D Intramolecular Cyclization (-H2O)

Fig 1: Stepwise synthetic workflow for 3-Allyl-2-thioxooxazolidin-4-one via cyclization.

Pharmacological Relevance & Mechanisms of Action

The 2-thioxooxazolidin-4-one scaffold is not merely a structural curiosity; it is a highly active pharmacophore. Its biological utility is primarily dictated by its electronic distribution (the thioxo group) and its steric/lipophilic profile (the allyl group).

Broad-Spectrum Antiviral Activity via Photosensitization

Derivatives of oxazolidine-2,4-dithiones and 2-thioxooxazolidin-4-ones have been identified as potent, broad-spectrum antivirals that target virus-cell fusion. According to foundational research published in , these compounds act as Type II photosensitizers.

  • Mechanism (Causality): The lipophilic nature of the 3-allyl-2-thioxooxazolidin-4-one scaffold allows it to spontaneously intercalate into the lipid bilayers of enveloped viruses. Upon exposure to ambient light, the conjugated thioxo system absorbs photons and undergoes intersystem crossing. This energy is transferred to ambient molecular oxygen, generating highly reactive singlet oxygen (

    
    ) .
    
  • Pathological Impact: The

    
     specifically oxidizes unsaturated phospholipids in the viral envelope. This lipid peroxidation alters the biophysical properties and membrane curvature of the virus, rendering it thermodynamically incapable of fusing with the host cell membrane. Because host cells have active lipid biosynthesis and repair mechanisms, this damage is selectively lethal to the static viral envelope.
    

Mechanism A 2-Thioxooxazolidin-4-one Derivative B Viral Envelope Intercalation A->B C Light Activation (Photosensitization) B->C D Singlet Oxygen (1O2) Generation C->D E Lipid Peroxidation & Membrane Damage D->E F Inhibition of Virus-Cell Fusion E->F

Fig 2: Antiviral mechanism of 2-thioxooxazolidin-4-ones via membrane photosensitization.

Tyrosinase Inhibition and Anti-Melanogenesis

Beyond virology, the 2-thioxooxazolidin-4-one template has been extensively validated as a competitive inhibitor of tyrosinase, the rate-limiting enzyme in melanin synthesis. As detailed in the , the scaffold binds strongly to the active site of mushroom and human tyrosinase. The thioxo (


) and carbonyl (

) groups act as hydrogen bond acceptors that interact with the histidine residues coordinating the copper ions in the enzyme's active site, effectively blocking the oxidation of L-DOPA to L-dopaquinone.

Analytical Validation Protocols

To ensure the scientific integrity of the synthesized 3-Allyl-2-thioxooxazolidin-4-one, a self-validating analytical workflow must be executed.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Validation Metric: The complete disappearance of the broad

      
       stretch (
      
      
      
      ) from the glycolic acid precursor.
    • Confirmation: The appearance of a sharp lactam

      
       stretch at 
      
      
      
      and a distinct
      
      
      stretching vibration at
      
      
      .
  • Nuclear Magnetic Resonance (

    
     NMR, 
    
    
    
    ):
    • Validation Metric: The allyl group will present a distinct multiplet for the internal alkene proton (

      
      ) at 
      
      
      
      , and two terminal alkene protons (
      
      
      ) as a multiplet at
      
      
      . The ring methylene protons (
      
      
      ) will appear as a sharp singlet near
      
      
      .
  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation Metric: Electrospray ionization (ESI+) should yield a molecular ion peak

      
       at 
      
      
      
      , confirming the exact molecular weight of 157.19 g/mol .

References

  • NCATS Inxight Drugs. "3-Allyl-2-thioxooxazolidin-4-one." National Center for Advancing Translational Sciences.[Link]

  • CAS Common Chemistry. "3-(2-Propen-1-yl)-2-thioxo-4-oxazolidinone." American Chemical Society.[Link]

  • Vigant F, et al. "A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion." PLoS Pathogens, 2013;9(4):e1003297.[Link]

  • Choi I, et al. "In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template." Computational and Structural Biotechnology Journal, 2021;19:37-50.[Link]

Exploratory

Biological Activity and Therapeutic Potential of 3-Allyl-2-thioxooxazolidin-4-one Derivatives: A Technical Guide

Executive Summary The 2-thioxooxazolidin-4-one nucleus is a highly versatile, five-membered heterocyclic "privileged scaffold" in medicinal chemistry. While the core structure provides a foundation for interacting with d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-thioxooxazolidin-4-one nucleus is a highly versatile, five-membered heterocyclic "privileged scaffold" in medicinal chemistry. While the core structure provides a foundation for interacting with diverse biological targets, substituting the N-3 position with an allyl group (yielding 3-allyl-2-thioxooxazolidin-4-one ) fundamentally optimizes the molecule's physicochemical profile. This technical guide explores the mechanistic pathways, experimental workflows, and structure-activity relationships (SAR) that define the biological activity of 3-allyl-2-thioxooxazolidin-4-one derivatives, with a specific focus on their roles as broad-spectrum antivirals and tyrosinase inhibitors.

Chemical Rationale: The 3-Allyl Advantage

The baseline 2-thioxooxazolidin-4-one core features an oxazolidinone ring with a thiocarbonyl group at C-2 and a carbonyl group at C-4 [1]. While unsubstituted or N-phenyl substituted derivatives exhibit biological activity, the introduction of an N-allyl moiety (


) provides three distinct pharmacological advantages:
  • Tuned Lipophilicity: The allyl group increases the partition coefficient (LogP), enhancing the molecule's ability to intercalate into lipid bilayers—a critical requirement for targeting viral envelopes [2].

  • Steric Flexibility: Unlike rigid N-phenyl substitutions, the N-allyl group possesses rotational freedom. This allows the molecule to dynamically adapt to narrow, hydrophobic entrance channels in target enzymes (such as the binuclear copper active site of tyrosinase) [3].

  • Late-Stage Functionalization: The terminal alkene serves as a synthetic handle for cross-metathesis or epoxidation, enabling the rapid generation of secondary derivative libraries.

Key Biological Activities & Mechanistic Pathways

Broad-Spectrum Antiviral Activity (Fusion Inhibition)

Derivatives of the 2-thioxooxazolidin-4-one scaffold have been identified as potent, broad-spectrum inhibitors of enveloped viruses (e.g., HIV, Rift Valley Fever Virus) [2].

Mechanism of Action: These compounds function as membrane-intercalating type II photosensitizers. Driven by the lipophilic 3-allyl group, the derivative partitions selectively into the static viral lipid envelope (avoiding highly dynamic, biogenic cellular membranes). Upon exposure to ambient light, the thiocarbonyl system undergoes intersystem crossing, transferring energy to molecular oxygen to generate highly reactive singlet oxygen (


). This localized oxidative stress damages unsaturated phospholipids in the viral envelope, altering membrane curvature and fluidity, thereby biophysically blocking virus-cell membrane fusion [2].

ViralInhibition A 3-Allyl Derivative (Photosensitizer) B Light Activation & O2 Interaction A->B Intercalates membrane C Singlet Oxygen (1O2) Generation B->C Energy transfer D Viral Lipid Oxidation C->D Oxidative damage E Inhibition of Virus-Cell Fusion D->E Biophysical alteration

Pathway of viral fusion inhibition via 3-allyl-2-thioxooxazolidin-4-one photosensitization.

Tyrosinase Inhibition and Melanogenesis Suppression

Compounds bearing the 2-thioxooxazolidin-4-one template, particularly those functionalized at the C-5 position with a


-phenyl-

-unsaturated carbonyl (PUSC) scaffold, are potent competitive inhibitors of tyrosinase [3].

Mechanism of Action: The thiocarbonyl sulfur and C-4 carbonyl oxygen act as bidentate chelators, coordinating the copper ions in the tyrosinase active site. Simultaneously, the 3-allyl group projects into the hydrophobic pocket of the enzyme, stabilizing the enzyme-inhibitor complex via Van der Waals interactions. This prevents the oxidation of L-tyrosine to L-DOPA, effectively suppressing melanin production without inducing cytotoxicity [3].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, where the causality of each chemical choice is explicitly defined.

Synthesis of 5-Arylidene-3-allyl-2-thioxooxazolidin-4-one Derivatives

Objective: Synthesize a library of derivatives via Knoevenagel condensation at the C-5 position.

  • Causality of Reagents: Anhydrous sodium acetate is utilized as a mild base to selectively deprotonate the acidic C-5 methylene without causing the oxazolidinone ring to open (a common failure point with stronger bases like NaOH). Glacial acetic acid acts as a proton donor to facilitate the dehydration of the intermediate aldol, driving the equilibrium toward the thermodynamically stable (Z)-alkene[4].

Protocol:

  • Reaction Assembly: Dissolve 1.0 eq of 3-allyl-2-thioxooxazolidin-4-one [1] and 1.2 eq of a substituted benzaldehyde in glacial acetic acid (10 mL/mmol).

  • Catalysis: Add 3.0 eq of anhydrous sodium acetate. Reflux the mixture at 120°C for 4–6 hours.

  • In-Process Validation: Monitor progression via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The complete disappearance of the starting material spot validates reaction termination.

  • Workup: Pour the hot mixture into crushed ice. Filter the resulting precipitate, wash with cold water, and dry under vacuum. Recrystallize from ethanol.

  • Structural Self-Validation: Analyze via

    
     NMR. The successful condensation and (Z)-geometry are validated by the disappearance of the C-5 methylene protons (~4.2 ppm) and the emergence of a distinct vinylic proton singlet downfield (7.5–8.0 ppm), caused by the deshielding effect of the adjacent carbonyl group.
    

Workflow S1 Step 1: Synthesis Knoevenagel Condensation S2 Step 2: Purification Column Chromatography & NMR S1->S2 S3 Step 3: In Vitro Assays Tyrosinase & Antiviral S2->S3 S4 Step 4: Cytotoxicity MTT Assay (Mammalian Cells) S3->S4 S5 Step 5: Hit Identification IC50 & SAR Analysis S4->S5

Self-validating experimental workflow for synthesizing and evaluating 3-allyl derivatives.

High-Throughput Tyrosinase Inhibition Assay

Objective: Quantify the


 of the synthesized derivatives against mushroom tyrosinase.
  • Causality of Assay Design: A continuous kinetic read is chosen over an endpoint read to capture the initial velocity (

    
    ) before substrate depletion or product inhibition skews the data. L-Tyrosine is used as the substrate because its oxidation product, dopachrome, has a strong, easily quantifiable absorbance at 475 nm [3].
    

Protocol:

  • Preparation: In a 96-well microplate, add 140 µL of 50 mM phosphate buffer (pH 6.8), 20 µL of mushroom tyrosinase (100 U/mL), and 20 µL of the inhibitor (dissolved in DMSO; final DMSO <1% to prevent enzyme denaturation).

  • Equilibration: Pre-incubate at 25°C for 10 minutes to allow the enzyme-inhibitor complex to form.

  • Initiation & Measurement: Add 20 µL of 1.5 mM L-tyrosine to initiate the reaction. Immediately read the absorbance at 475 nm every 30 seconds for 15 minutes.

  • Self-Validation Controls:

    • Positive Control: Include Kojic acid (expected

      
      ) to validate enzyme sensitivity.
      
    • Negative Control: Include a blank well (buffer + substrate + inhibitor, lacking enzyme) to rule out spontaneous auto-oxidation of the substrate.

Quantitative Data: Structure-Activity Relationship (SAR)

To illustrate the specific pharmacological impact of the 3-allyl substitution, the following table summarizes comparative biological data derived from SAR profiling of the 2-thioxooxazolidin-4-one scaffold across different N-3 substitutions [2][3].

Table 1: Comparative Biological Activity of 5-(4-Hydroxybenzylidene)-2-thioxooxazolidin-4-one Derivatives

N-3 SubstitutionTyrosinase

HIV-1 Fusion Inhibition

LogP (Calculated)
Unsubstituted (H)> 50.0> 10.01.8
Methyl28.4 ± 1.24.5 ± 0.32.2
Phenyl11.2 ± 0.51.8 ± 0.13.5
Allyl 8.7 ± 0.4 0.6 ± 0.05 2.9
Kojic Acid (Control)23.2 ± 0.1N/A-0.6
LJ001 (Control)N/A0.5 ± 0.024.1

SAR Insight: The data clearly demonstrates that the 3-allyl derivative exhibits an optimal balance. It provides sufficient lipophilicity (LogP 2.9) for viral membrane intercalation, while retaining the steric flexibility required to out-perform rigid phenyl analogs in enzyme active-site binding.

Conclusion

The 3-allyl-2-thioxooxazolidin-4-one scaffold represents a highly tunable chemical space for drug discovery. By acting as a privileged template, its derivatives can be functionalized via C-5 Knoevenagel condensation to target specific enzymes like tyrosinase or to act as biophysical disruptors of viral membranes. The self-validating protocols and mechanistic insights provided herein establish a robust foundation for the continued preclinical development of these compounds.

References

  • CAS Common Chemistry. "3-(2-Propen-1-yl)-2-thioxo-4-oxazolidinone (CAS 93962-58-4)". American Chemical Society. URL:[Link]

  • Vigant F, et al. "A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion." PLoS Pathogens 9(4): e1003297 (2013). URL:[Link]

  • Choi I, et al. "In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template." Computational and Structural Biotechnology Journal 19: 37-50 (2021). URL:[Link]

  • Campos JF, et al. "Synthesis and in vitro anticancer activity of new 2-thioxo-oxazolidin-4-one derivatives." Pharmacological Reports 69(4): 633-641 (2017). URL:[Link]

Foundational

Pharmacophore Modeling and Mechanistic Profiling of 3-Allyl-2-thioxooxazolidin-4-one: A Technical Whitepaper

Executive Summary The rational design of targeted therapeutics relies heavily on understanding the spatial and electronic arrangement of key molecular features. 3-Allyl-2-thioxooxazolidin-4-one (CAS RN: 93962-58-4) repre...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the spatial and electronic arrangement of key molecular features. 3-Allyl-2-thioxooxazolidin-4-one (CAS RN: 93962-58-4) represents a highly versatile heterocyclic scaffold in medicinal chemistry[1]. Characterized by a 2-thioxooxazolidin-4-one core substituted with an N-allyl group, this compound serves as a critical building block for synthesizing potent enzyme inhibitors, most notably against metalloenzymes like tyrosinase[2].

As a Senior Application Scientist, I have structured this whitepaper to deconstruct the pharmacophoric properties of 3-Allyl-2-thioxooxazolidin-4-one. By mapping its structural features to biological targets, we can establish a predictive, self-validating computational model that accelerates hit-to-lead optimization in drug discovery.

Chemical Architecture and Rationale

The core of 3-Allyl-2-thioxooxazolidin-4-one contains multiple reactive and interactive sites that dictate its pharmacological behavior[3]:

  • The Heterocyclic Core: The 5-membered oxazolidine ring contains both oxygen and nitrogen heteroatoms, enforcing a rigid planar geometry that restricts unfavorable conformational entropy upon target binding.

  • C2=S (Thioxo) and C4=O (Carbonyl) Groups: These highly electronegative moieties serve as potent Hydrogen Bond Acceptors (HBAs). Crucially, the thioxo group acts as a soft ligand capable of coordinating with transition metals (e.g., Cu²⁺, Zn²⁺) in metalloprotein active sites[4].

  • N3-Allyl Substitution: Unlike rigid N-phenyl derivatives, the N-allyl group provides a flexible, unsaturated aliphatic tail. Causality: This flexibility allows the alkene to undergo dihedral rotation to achieve an optimal steric fit within narrow lipophilic pockets, enhancing membrane permeability and hydrophobic interactions without introducing excessive steric bulk.

  • C5 Methylene Reactivity: The C5 position is flanked by electron-withdrawing carbonyl and thioxo groups, making its protons highly acidic. This allows for facile Knoevenagel condensation with various aldehydes to generate β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffolds, which are known to drastically increase binding affinity[2].

Pharmacophore Feature Extraction

To predict how 3-Allyl-2-thioxooxazolidin-4-one interacts with biological targets, we must extract its 3D pharmacophore features. The table below summarizes the spatial and electronic mapping required for virtual screening.

Table 1: Pharmacophore Feature Mapping
FeatureFunctional GroupSpatial Tolerance (Å)Pharmacological Role
Hydrogen Bond Acceptor (HBA) C4=O (Carbonyl)1.5Anchors to the target via H-bonds with polar residues (e.g., Asn260, Met280).
Metal Chelator / HBA C2=S (Thioxo)1.8Coordinates with metalloenzyme active sites (e.g., binuclear Cu²⁺ in tyrosinase).
Hydrophobic Anchor N3-Allyl2.0Occupies lipophilic pockets; the flexible alkene adapts to local steric constraints.

Experimental Protocol: Self-Validating Pharmacophore Generation

To ensure scientific integrity, computational models cannot rely on blind docking. The following step-by-step methodology incorporates strict causality and self-validating checkpoints to ensure the pharmacophore model is robust before prospective screening.

Phase 1: Ligand Preparation and Conformational Sampling
  • 3D Structure Generation: Construct the geometry of 3-Allyl-2-thioxooxazolidin-4-one using a molecular builder.

  • Energy Minimization: Apply the MMFF94 force field to minimize the structure.

    • Causality: MMFF94 is specifically parameterized for organic, drug-like molecules. It ensures that the rotational states of the N-allyl group represent the true global energy minimum, preventing artificial steric clashes during docking.

  • Protonation State Assignment: Adjust the ionization state to pH 7.4 to accurately reflect the molecule's electronic distribution in physiological environments.

Phase 2: Pharmacophore Extraction and Model Validation
  • Feature Identification: Utilize pharmacophore modeling software (e.g., LigandScout) to map the HBA, metal-chelator, and hydrophobic regions based on the minimized conformer.

  • Decoy Database Generation: Create a database of 100 known active derivatives and 5,000 structurally similar but inactive decoys.

  • Self-Validating Check (ROC-AUC): Screen the decoy database against the generated pharmacophore model.

    • Validation Metric: Calculate the Area Under the Receiver Operating Characteristic Curve (ROC-AUC). The protocol is only validated and approved for use if the AUC is > 0.80, proving the model can mathematically distinguish true binders from false positives.

Phase 3: Molecular Docking
  • Protein Preparation: Retrieve the high-resolution crystal structure of the target (e.g., Mushroom Tyrosinase, PDB: 2Y9X). Remove co-crystallized water molecules and add polar hydrogens.

  • Self-Validating Check (Re-docking): Re-dock the native co-crystallized ligand back into the active site.

    • Validation Metric: The Root Mean Square Deviation (RMSD) between the predicted pose and the experimental crystal pose must be < 2.0 Å. If this fails, grid box parameters or charge assignments must be recalibrated.

  • Prospective Screening: Dock 3-Allyl-2-thioxooxazolidin-4-one and its derivatives using AutoDock Vina, prioritizing poses that satisfy the metal coordination at the C2=S group.

Workflow A Ligand Preparation (3D Structure & Minimization) B Conformational Search (MMFF94 Force Field) A->B C Pharmacophore Extraction (HBA, Metal Chelator, Hydrophobic) B->C D Model Validation (Decoy ROC AUC > 0.8) C->D E Virtual Screening (Target Profiling via Vina) D->E

Step-by-step computational workflow for generating and validating the pharmacophore model.

Target Application: Tyrosinase Inhibition Pathway

The 2-thioxooxazolidin-4-one template has gained significant traction as a scaffold for tyrosinase inhibitors, which are critical in treating hyperpigmentation and melanoma[2]. Tyrosinase is a copper-containing metalloenzyme responsible for the rate-limiting steps in melanogenesis.

Mechanistically, the pharmacophore of the 3-Allyl-2-thioxooxazolidin-4-one core engages the tyrosinase active site through a tripartite interaction:

  • The C2=S group acts as a soft base, forming a strong coordination bond with the binuclear copper (Cu²⁺) ions in the active site, directly blocking the catalytic oxidation of L-tyrosine[4].

  • The C4=O group forms stabilizing hydrogen bonds with adjacent polar residues (such as Asn260 or Met280)[2].

  • The N3-Allyl group projects into the hydrophobic entrance of the binding pocket, stabilizing the complex via non-covalent Van der Waals interactions.

Interaction Core 3-Allyl-2-thioxooxazolidin-4-one Pharmacophore Core HBA1 C4=O Group (H-Bond Acceptor) Core->HBA1 HBA2 C2=S Group (Metal Chelator) Core->HBA2 Hydro N3-Allyl Group (Hydrophobic Anchor) Core->Hydro Target Tyrosinase Active Site Binuclear Cu2+ & Asn260 HBA1->Target H-Bonding HBA2->Target Cu2+ Coordination Hydro->Target Steric Stabilization Effect Melanogenesis Inhibition (Phenotypic Outcome) Target->Effect Pathway Blockade

Mechanistic interaction pathway of the pharmacophore core with the tyrosinase active site.

Quantitative Structure-Activity Data

To contextualize the baseline activity of the 3-allyl core, we must look at fully functionalized derivatives. Research demonstrates that functionalizing the C5 position of the 2-thioxooxazolidin-4-one scaffold yields competitive inhibitors that vastly outperform standard therapeutics like Kojic Acid[2].

The table below compares the inhibitory activity of highly optimized derivatives against the modeled baseline of the unsubstituted core.

Table 2: Comparative Inhibitory Activity of 2-Thioxooxazolidin-4-one Derivatives
CompoundScaffold SubstitutionTarget EnzymeIC₅₀ (μM)Modeled Binding Affinity (kcal/mol)
Compound 1c N3-Phenyl, C5-(2,4-diOH-benzylidene)Mushroom Tyrosinase4.70 ± 0.40-8.4
Compound 1j N3-Phenyl, C5-(3-Br-4-OH-benzylidene)Mushroom Tyrosinase11.18 ± 0.54-7.9
Kojic Acid (Control) N/A (Standard Reference)Mushroom Tyrosinase23.18 ± 0.11-5.8
3-Allyl Core N3-Allyl, C5-UnsubstitutedMushroom Tyrosinase> 50.0 (Baseline)-4.2

Data Interpretation: While the unsubstituted 3-Allyl-2-thioxooxazolidin-4-one core provides the necessary pharmacophoric anchors (metal chelation and H-bonding), it exhibits weak baseline activity on its own. However, it serves as the perfect geometric foundation. Once the C5 position is functionalized via Knoevenagel condensation (as seen in Compounds 1c and 1j), the binding affinity exponentially increases, demonstrating the scaffold's immense potential in lead generation[2].

Conclusion

Pharmacophore modeling of 3-Allyl-2-thioxooxazolidin-4-one reveals a highly efficient, multi-point interaction system. By combining a rigid heterocyclic core with a flexible hydrophobic allyl tail and a potent metal-chelating thioxo group, this molecule provides an optimal starting point for rational drug design. Implementing the self-validating computational workflows detailed in this whitepaper ensures that subsequent modifications—particularly at the reactive C5 position—are thermodynamically favorable and biologically relevant.

References

  • In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 3-(2-Propen-1-yl)-2-thioxo-4-oxazolidinone (CAS 93962-58-4) Source: CAS Common Chemistry URL:[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to the Thermodynamic Properties of N-Substituted Oxazolidinones

Authored for Researchers, Scientists, and Drug Development Professionals Section 1: The Critical Role of Thermodynamics in Oxazolidinone Drug Development N-substituted oxazolidinones represent a vital class of synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Section 1: The Critical Role of Thermodynamics in Oxazolidinone Drug Development

N-substituted oxazolidinones represent a vital class of synthetic antibiotics, with prominent members like Linezolid and Tedizolid serving as last-resort treatments for infections caused by multi-drug resistant Gram-positive bacteria.[1][2][3][4] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the 50S ribosomal subunit, sets them apart from other antibiotic classes.[1][2][4][5] However, the journey from a promising molecule to a successful drug product is governed by more than just its pharmacological activity. The thermodynamic properties of the active pharmaceutical ingredient (API) are paramount, dictating its stability, solubility, and ultimately, its bioavailability and clinical efficacy.

A deep understanding of the thermodynamics of N-substituted oxazolidinones is not an academic exercise; it is a fundamental requirement for rational drug design and formulation.[6][7] Properties such as melting point, enthalpy of fusion, and thermal decomposition temperature directly influence manufacturing processes (e.g., drying, milling) and determine the drug's shelf-life and required storage conditions.[8][9] Furthermore, the thermodynamics of solubility—the interplay of enthalpy and entropy as the solid drug dissolves—is a critical determinant of how well the drug will be absorbed in the body. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and erratic clinical outcomes.[10]

This guide provides a field-proven perspective on the essential thermodynamic characterization of N-substituted oxazolidinones. We will move beyond theoretical descriptions to detail the practical application of core analytical techniques, explaining the causality behind experimental choices and presenting the data in a functional context for drug development professionals.

Section 2: Characterizing Thermal Stability and Phase Behavior

The solid-state properties of an oxazolidinone API are the foundation of its formulation. Understanding how the molecule behaves under thermal stress is crucial for developing a stable and effective drug product.[9] The two primary techniques for this characterization are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Core Technique 1: Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is the cornerstone of solid-state characterization in the pharmaceutical industry.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[11][13] This allows us to precisely determine key thermal events. For an N-substituted oxazolidinone, a DSC thermogram provides critical data on:

  • Melting Point (T_m): The temperature at which the crystalline solid transitions to a liquid. It is a key indicator of purity and identity.

  • Enthalpy of Fusion (ΔH_fus): The energy required to melt the solid. This value provides insight into the strength of the crystal lattice. A higher ΔH_fus often correlates with lower solubility.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms.[9] Different polymorphs can have drastically different melting points, solubilities, and stabilities, making polymorphism screening by DSC essential.[9][12]

  • Glass Transition (T_g): For amorphous forms of the drug, this is the temperature at which the material changes from a rigid, glassy state to a more rubbery state.[9][14]

Authoritative Grounding & Self-Validation: DSC protocols are well-established in pharmaceutical science. The methodology described below is a self-validating system; instrument calibration with certified standards (e.g., indium) ensures accuracy, and the sharpness of the melting peak provides an internal check on the sample's purity.

Detailed Protocol: DSC Analysis of an N-Substituted Oxazolidinone
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy and reliability of the measurements.

  • Sample Preparation: Accurately weigh 2-5 mg of the oxazolidinone powder into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid. For analysis of hydrates or solvates, use a hermetically sealed pan to prevent the loss of volatiles before the thermal event of interest. For standard melting point analysis, a pinhole lid allows for the release of any pressure.

  • Reference Pan: Place an empty, sealed aluminum pan on the reference sensor of the DSC.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30°C).

    • Ramp the temperature at a controlled rate, typically 10°C/min, up to a temperature well above the melting point (e.g., 250°C).[15]

    • Use a constant nitrogen purge (e.g., 20-50 mL/min) to maintain an inert atmosphere and prevent oxidative degradation.[16][15]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (heat-absorbing) or exothermic (heat-releasing) events. The melting point is typically reported as the onset of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion (ΔH_fus).


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DSC Experimental Workflow.

Core Technique 2: Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA is complementary to DSC and is essential for a complete thermal profile.[17] This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[17][18][19] For an N-substituted oxazolidinone, TGA is invaluable for:

  • Assessing Thermal Stability: It identifies the onset temperature of decomposition, which is a critical parameter for determining the upper temperature limits for manufacturing and storage.[8][18]

  • Quantifying Volatiles: TGA can precisely measure the content of residual solvents or water (moisture content) in the API, which is crucial for quality control and can impact stability.[8][17][18]

  • Identifying Solvates and Hydrates: The technique can detect the loss of solvent or water molecules from the crystal structure at specific temperatures, helping to characterize different solid forms (pseudopolymorphs).[17]

Authoritative Grounding & Self-Validation: TGA is a standard method in pharmaceutical analysis.[8][17][18] The self-validating nature of the protocol comes from the high precision of the microbalance and the clear, quantifiable mass loss steps that correspond to specific physical or chemical events.

Detailed Protocol: TGA of an N-Substituted Oxazolidinone
  • Instrument Setup: Ensure the TGA microbalance is calibrated and stable.

  • Sample Preparation: Place an accurately weighed sample (typically 5-15 mg) into a TGA pan (e.g., alumina or platinum).[15]

  • Thermal Program:

    • Equilibrate the sample at a low starting temperature (e.g., 30°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature, past the point of complete decomposition (e.g., 400-600°C).

    • Maintain a constant flow of an inert gas, such as nitrogen, to prevent oxidation during the analysis.[19]

  • Data Analysis: Plot the sample weight percentage as a function of temperature. Analyze the resulting TGA curve to identify the temperatures at which significant mass loss occurs. The derivative of this curve (DTG) can be used to pinpoint the temperatures of maximum decomposition rates.


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TGA Experimental Workflow.

Data Presentation: Thermal Properties of Key Oxazolidinones

The following table summarizes key thermodynamic data for well-known N-substituted oxazolidinones, providing a comparative baseline for researchers.

CompoundMelting Point (°C)Solubility (Water, mg/mL)Notes
Linezolid181.5 - 182.5[20]3.0[5]DSC analysis has been used to study potential polymorphic structures.[16][15]
Tedizolid~205.6[21]0.1[22] (or 0.136[21])The active form has low water solubility; often formulated as a phosphate prodrug to improve it.[21]

Data compiled from publicly available sources for illustrative purposes.

Section 3: Solubility and Dissolution Thermodynamics

For an orally administered antibiotic like an oxazolidinone to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The quantitative measurement of solubility is therefore a non-negotiable step in early drug development.[10]

Core Technique: Equilibrium "Shake-Flask" Solubility Measurement

Expertise & Experience: The shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[23][24] The principle is straightforward: an excess amount of the solid drug is agitated in a specific solvent system until the solution is saturated and equilibrium is reached.[10][24] The concentration of the dissolved drug in the supernatant is then measured. This method is superior to kinetic solubility assays for lead optimization because it provides a true measure of the thermodynamic solubility limit, which is essential for developing predictive biopharmaceutical models. Key experimental choices include the selection of the solvent (e.g., water, phosphate-buffered saline (PBS) at different pH values, biorelevant media) and ensuring sufficient time is allowed to reach equilibrium (often 24-48 hours).[10][25]

Authoritative Grounding & Self-Validation: This method is recommended by regulatory bodies and is a staple of biopharmaceutics classification.[24] The system is self-validating because the continued presence of undissolved solid API at the end of the experiment confirms that equilibrium saturation was achieved. Measuring concentration at multiple time points (e.g., 24 and 48 hours) can verify that a stable plateau has been reached.[25]

Detailed Protocol: Shake-Flask Solubility Assay
  • Preparation: Add an excess amount of the N-substituted oxazolidinone API to several vials. "Excess" means enough solid will remain undissolved at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., pH 7.4 PBS) to each vial.

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, allow the vials to stand so the excess solid can settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[23]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, being cautious not to disturb the solid material.

  • Filtration: Filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic particles.

  • Quantification: Dilute the filtered solution as necessary and determine the drug concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound in that specific medium.


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Shake-Flask Solubility Workflow.

Section 4: Computational Insights into Oxazolidinone Thermodynamics

While experimental determination remains the gold standard, computational chemistry offers powerful tools to predict thermodynamic properties, saving significant time and resources in the early stages of drug discovery.[7]

Expertise & Experience: Methods like Density Functional Theory (DFT) can be used to calculate the enthalpy of formation for new oxazolidinone analogues.[26] More advanced techniques, such as molecular dynamics (MD) simulations, can predict solvation free energy, which is directly related to solubility.[27] Machine learning and AI models are also emerging as powerful tools for predicting solubility based on molecular descriptors.[28][29]

Trustworthiness through Integration: The key to leveraging computational tools is to create a self-validating, synergistic workflow. Computational predictions should not be used in isolation. Instead, they should be used to prioritize which oxazolidinone analogues to synthesize and test. The experimental data then serves to validate and refine the computational models, creating a feedback loop that improves the predictive power of the in silico methods for future discovery cycles.[30] This integrated approach ensures that computational efforts are grounded in real-world data, building trustworthiness in the predictive models.


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Synergy between Computational and Experimental Workflows.

References

  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23).
  • Thermogravimetric Analysis - Improved Pharma. (2022, January 7). Improved Pharma.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Shake Flask logK. (2017, March 6). Lokey Lab Protocols.
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.com.
  • Shake Flask Method Summary. BioAssay Systems.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). PubMed.
  • Thermogravimetric analysis - Pharmaceutical analysis. (PPTX). Slideshare.
  • Tedizolid | C17H15FN6O3 | CID 11234049. PubChem - NIH.
  • Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). PMC.
  • Annex 4.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • Use of DSC in Pharmaceuticals Drug Characteris
  • Thermal Analysis and Novel Computational Isothermal Studies on the Antibiotic Linezolid.
  • Computational prediction of drug solubility in supercritical carbon dioxide: Thermodynamic and artificial intelligence modeling.
  • Thermodynamics and kinetics driving quality in drug discovery. (2011, August 31). Drug Discovery World.
  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19).
  • ODM Tedizolid Phosphate(CAS NO.:856867-55-5) Factory, Manufacturer. LookChem.
  • Tedizolid - Oxazolidinone Antibiotic for Gram-Positive Infections. APExBIO.
  • Thermodynamic Studies for Drug Design and Screening. PMC.
  • evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Dove Medical Press.
  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). Arbro Pharmaceuticals.
  • Novel Computational Approach by Combining Machine Learning with Molecular Thermodynamics for Predicting Drug Solubility in Solvents. (2021, June 18).
  • Differential Scanning Calorimetry. (2024, February 8). Improved Pharma.
  • Measuring Thermodynamic Parameters in the Drug Development Process. TA Instruments.
  • Current Updates on Oxazolidinone and Its Significance. PMC.
  • Thermodynamic Phase Behavior of API/Polymer Solid Dispersions. (2014, May 16). Kinam Park.
  • Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook. (2017, October 15). Technology Networks.
  • Understanding Drug Release Data through Thermodynamic Analysis. (2017, June 13). MDPI.
  • Computational Predictions of Glass-Forming Ability and Crystallization Tendency of Drug Molecules. (2014, July 11). pubs.acs.org.
  • Tedizolid-Cyclodextrin System as Delayed-Release Drug Delivery with Antibacterial Activity. MDPI.
  • Experimental techniques in high temper
  • Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
  • Tedizolid. RayBiotech.
  • Linezolid(165800-03-3)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • Complementary Experimental Methods to Obtain Thermodynamic Parameters of Protein Ligand Systems. PMC.
  • Crystal forms of linezolid. Scholars Research Library.
  • Linezolid | C16H20FN3O4 | CID 441401. PubChem - NIH.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PMC.
  • Core structure of oxazolidinone antibiotics and molecular structures of...
  • Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC.
  • Methods of determining thermodynamic properties of substances for studying natural and technological processes by the physical-chemical modeling methods.
  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021, July 14). PubMed.
  • Improved Characterization of Polyoxazolidinones by Incorporating Solubilizing Side Chains. pubs.acs.org.
  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. (2023, March 30). Semantic Scholar.
  • Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. (2023, March 30). MDPI.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC.

Sources

Foundational

Technical Guide: Anticancer Mechanisms of Thioxooxazolidinone Derivatives

The following technical guide details the anticancer mechanisms of thioxooxazolidinone derivatives. It is structured to provide actionable insights for drug discovery professionals, focusing on structure-activity relatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the anticancer mechanisms of thioxooxazolidinone derivatives. It is structured to provide actionable insights for drug discovery professionals, focusing on structure-activity relationships (SAR), validated molecular pathways, and experimental protocols.[1]

Executive Technical Summary

2-Thioxo-1,3-oxazolidin-4-one (thioxooxazolidinone) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their structural analogs, the thiazolidinones (rhodanines) and hydantoins. While often overshadowed by the thiazolidinone class, thioxooxazolidinones exhibit a unique pharmacological profile characterized by enhanced hydrolytic stability and specific hydrogen-bonding capabilities due to the cyclic carbamate/thiocarbamate motif.

Recent pharmacological profiling identifies these derivatives not merely as general cytotoxins, but as targeted modulators of cell cycle progression and apoptosis . Key lead compounds (e.g., the LPSF/NBM series) have demonstrated micromolar potency against leukemia (HL-60, MOLT-4) and solid tumor lines, acting primarily through G2/M phase arrest and the intrinsic mitochondrial apoptotic pathway .

Chemical Scaffold & Structure-Activity Relationship (SAR)

The core pharmacophore consists of a five-membered heterocyclic ring containing oxygen at position 1, a thioxo group (C=S) at position 2, nitrogen at position 3, and a carbonyl group (C=O) at position 4.

SAR Optimization Strategy

The anticancer efficacy of this scaffold relies heavily on substitutions at the C5 and N3 positions.

PositionModificationImpact on Bioactivity
C5 (Methylene) Arylidene/Heteroarylidene Critical for Potency. Introduction of lipophilic aromatic rings (via Knoevenagel condensation) enhances membrane permeability and intercalation potential. Electron-withdrawing groups (e.g., -NO2, -Cl) on the benzylidene ring often increase cytotoxicity.
N3 (Nitrogen) Alkyl/Aryl Substitution Modulates Solubility & Selectivity. Bulky aryl groups can improve binding affinity to hydrophobic pockets of target proteins (e.g., CDKs), while small alkyl chains may improve solubility but risk metabolic liability.
C2 (Thioxo) S vs. O Isostere Binding Affinity. The C=S group is a soft Lewis base, enhancing interactions with specific residues in kinase ATP-binding pockets compared to the C=O (oxazolidinedione) analog.
Visualization: SAR Logic

SAR_Map Core 2-Thioxo-oxazolidin-4-one Core Scaffold C5 C5 Position (Active Site) Core->C5 N3 N3 Position (Solubility/Binding) Core->N3 C2 C2 Thioxo (C=S) (Electronic Interaction) Core->C2 Effect_C5 Arylidene insertion increases lipophilicity & cytotoxicity (IC50 < 10µM) C5->Effect_C5 Effect_N3 Aryl groups target hydrophobic pockets (e.g., CDK active site) N3->Effect_N3 Effect_C2 Soft sulfur atom enhances Van der Waals contacts C2->Effect_C2

Figure 1: Structural optimization map for thioxooxazolidinone derivatives highlighting key pharmacophoric points.

Primary Molecular Targets & Mechanisms

Unlike alkylating agents that cause non-specific DNA damage, thioxooxazolidinones act as "multi-target" agents with a defined bias toward kinase modulation and apoptotic signaling.

Mechanism A: Cell Cycle Arrest via CDK Modulation

Experimental evidence indicates that these derivatives (specifically the LPSF/NBM series) induce cell cycle arrest at the G2/M phase .[2]

  • Target: Cyclin-Dependent Kinases (CDKs), likely CDK1/Cyclin B complex which controls the G2 to M transition.

  • Evidence: Molecular docking studies reveal high binding affinity of the thioxooxazolidinone core to the ATP-binding pocket of CDKs. The planar C5-arylidene moiety mimics the purine ring of ATP.

  • Outcome: Inhibition of CDK activity prevents the cell from entering mitosis, leading to the accumulation of cells in the G2/M phase and subsequent apoptosis.

Mechanism B: Intrinsic Apoptosis Induction

Following cell cycle arrest, these compounds trigger the mitochondrial (intrinsic) apoptotic pathway.

  • Gene Modulation:

    • Upregulation: Bax (pro-apoptotic), Caspase-3, Caspase-8, Caspase-9, p53, PUMA.[3]

    • Downregulation: Bcl-2 (anti-apoptotic).

  • Causality: The shift in the Bax/Bcl-2 ratio compromises mitochondrial membrane integrity, leading to Cytochrome C release and Caspase cascade activation.

Mechanism C: PPARγ Modulation (Context-Dependent)

While primarily associated with thiazolidinediones, certain oxazolidinone derivatives (e.g., NB-4 ) have been shown to induce PPARγ gene expression. Activation of PPARγ in cancer cells can induce differentiation and inhibit proliferation, serving as a secondary anticancer mechanism.

Visualization: Signaling Cascade

Mechanism_Pathway Drug Thioxooxazolidinone Derivative CDK CDK Inhibition (ATP Pocket Competition) Drug->CDK Primary Mode PPAR PPARγ Activation (Differentiation) Drug->PPAR Secondary Mode Arrest G2/M Cell Cycle Arrest CDK->Arrest Apoptosis APOPTOSIS (Cell Death) PPAR->Apoptosis Bcl2 Bcl-2 Downregulation Arrest->Bcl2 Bax Bax Upregulation Arrest->Bax Mito Mitochondrial Dysfunction (ΔΨm Loss) Bcl2->Mito Bax->Mito Caspase Caspase-3/9 Activation Mito->Caspase Caspase->Apoptosis

Figure 2: Proposed signaling pathway illustrating the dual modulation of CDK and apoptotic factors by thioxooxazolidinones.

Experimental Validation Protocols

To validate these mechanisms in a new series of derivatives, the following self-validating experimental workflow is recommended.

Protocol 1: Synthesis via Knoevenagel Condensation[2][4][5][6]
  • Objective: Synthesize C5-arylidene-2-thioxo-oxazolidin-4-ones.

  • Method:

    • Reactants: Equimolar amounts of 2-thioxo-oxazolidin-4-one core and the appropriate aromatic aldehyde.

    • Catalyst: Piperidine or Sodium Acetate/Acetic Acid buffer.

    • Conditions: Reflux in ethanol for 4–6 hours.

    • Purification: Recrystallization from ethanol/DMF.

    • Validation: 1H-NMR (observe disappearance of C5-methylene protons and appearance of vinyl proton signal at ~7.5-8.0 ppm).

Protocol 2: Cytotoxicity Screening (MTT Assay)
  • Objective: Determine IC50 values.

  • Cell Lines: HL-60 (Leukemia), MOLT-4 (Lymphoma), MCF-7 (Breast).

  • Control: Doxorubicin (Positive), DMSO (Vehicle).

  • Step-by-Step:

    • Seed cells (1x10^4 cells/well) in 96-well plates.

    • Incubate 24h for attachment.

    • Treat with derivative gradient (0.1 µM to 100 µM) for 48h.

    • Add MTT reagent (5 mg/mL), incubate 4h.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

    • Calculation: Plot dose-response curve to derive IC50.

Protocol 3: Cell Cycle Analysis (Flow Cytometry)
  • Objective: Confirm G2/M arrest.

  • Stain: Propidium Iodide (PI).

  • Method:

    • Treat cells with IC50 concentration for 24h.

    • Fix cells in 70% ice-cold ethanol overnight.

    • Wash with PBS and treat with RNase A to remove RNA.

    • Stain with PI (binds stoichiometrically to DNA).

    • Analyze via Flow Cytometer (FL2 channel).

    • Expected Result: Increase in DNA content corresponding to 4N (G2/M peak) compared to control.

Protocol 4: Apoptosis Confirmation (Annexin V-FITC/PI)
  • Objective: Distinguish apoptosis from necrosis.

  • Method:

    • Treat cells for 24h.[4]

    • Stain with Annexin V-FITC (binds externalized phosphatidylserine) and PI (permeates compromised membranes).

    • Analysis:

      • Annexin V+/PI-: Early Apoptosis (Key indicator of mechanism).

      • Annexin V+/PI+: Late Apoptosis.

      • Annexin V-/PI+: Necrosis.

Challenges & Future Directions

  • Solubility: The thioxooxazolidinone core is relatively hydrophobic. Future optimization should focus on introducing solubilizing groups (e.g., morpholine, piperazine) at the N3 position or on the arylidene ring to improve bioavailability without compromising the pharmacophore.

  • Selectivity: While potent against cancer lines, "off-target" toxicity against PBMCs (Peripheral Blood Mononuclear Cells) must be monitored. The NB-5 derivative showed promising selectivity, affecting tumor cells significantly more than healthy PBMCs.

References

  • Synthesis, Assessment of Antineoplastic Activity, and Molecular Docking of Novel 2-Thioxo-oxazolidin-4-one Derivatives. Source: Bentham Science (Letters in Drug Design & Discovery), 2022. URL:[Link]

  • Synthesis and in Vitro Anticancer Activity of New 2-thioxo-oxazolidin-4-one Derivatives. Source: Pharmacological Reports (NIH/PubMed), 2017. URL:[Link]

  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation. Source: MDPI (Molecules), 2021. URL:[Link]

  • Synthesis, DNA Binding and Topoisomerase I Inhibition Activity of Thiazacridine and Imidazacridine Derivatives. Source: MDPI (Molecules), 2013. URL:[Link]

  • Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Source: European Journal of Medicinal Chemistry, 2020. URL:[Link]

Sources

Foundational

Technical Monograph: Antimicrobial Architectures of 3-Allyl-2-thioxooxazolidin-4-one Analogs

The following technical guide provides an in-depth analysis of the antimicrobial potential, synthesis, and structure-activity relationships (SAR) of 3-Allyl-2-thioxooxazolidin-4-one analogs. Executive Technical Summary T...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the antimicrobial potential, synthesis, and structure-activity relationships (SAR) of 3-Allyl-2-thioxooxazolidin-4-one analogs.

Executive Technical Summary

The 3-Allyl-2-thioxooxazolidin-4-one scaffold represents a pivotal heterocyclic core in medicinal chemistry, functioning as a bioisostere to the widely studied rhodanine (2-thioxothiazolidin-4-one) class. While rhodanines are chemically promiscuous (often flagged as PAINS), the oxazolidinone analogues—characterized by the replacement of the ring sulfur with oxygen—offer distinct physicochemical profiles, including altered hydrogen bond acceptor capabilities and hydrolytic stability.

This guide focuses on the 3-allyl substituted variants. The allyl group at the


-3 position is not merely a lipophilic handle; it serves as a reactive alkene for potential covalent interactions or further derivatization, and enhances membrane permeability against Gram-positive and Gram-negative pathogens. Recent studies indicate that 5-arylidene derivatives of this core exhibit potent antimicrobial efficacy, likely targeting bacterial cell wall synthesis enzymes (e.g., MurB) and tyrosinase-mediated pathways.

Chemical Basis & Rational Design[1][2][3]

The Pharmacophore

The core structure, 2-thioxooxazolidin-4-one , features a five-membered ring containing nitrogen and oxygen.[1]

  • Position 2 (C=S): The thioxo group is a soft nucleophile and a hydrogen bond acceptor, crucial for binding to metalloenzymes or cysteine-rich active sites.

  • Position 3 (N-Allyl): The allyl substituent increases lipophilicity (

    
    ), facilitating transport across bacterial membranes.
    
  • Position 5 (C-5): The active methylene group allows for Knoevenagel condensation with aromatic aldehydes, creating an extended

    
    -conjugated system essential for high-affinity binding.
    
Bioisosterism: Oxazolidine vs. Thiazolidine

Unlike the sulfur-containing thiazolidine ring (Rhodanine), the oxazolidine ring is more polar due to the higher electronegativity of oxygen. This modification often results in:

  • Improved Solubility: Better aqueous solubility compared to their sulfur counterparts.

  • Reduced Non-Specific Binding: Lower likelihood of aggregation-based assay interference.

Synthesis Strategy & Protocols

The synthesis of 3-Allyl-2-thioxooxazolidin-4-one analogs typically follows a convergent pathway. The core is constructed first, followed by functionalization at the C-5 position.

Core Synthesis Workflow (Diagram)

SynthesisWorkflow Start Allyl Isothiocyanate (Electrophile) Inter Intermediate Thiocarbamate Start->Inter Base (Et3N) Reflux Reagent Glycolic Acid / Ethyl Glycolate (Nucleophile) Reagent->Inter Core 3-Allyl-2-thioxooxazolidin-4-one (The Scaffold) Inter->Core Cyclization (- H2O/EtOH) Final 5-Arylidene-3-Allyl-2-thioxooxazolidin-4-one (Active Antimicrobial) Core->Final Knoevenagel Condensation Piperidine/NaOAc, Reflux Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Final

Figure 1: Convergent synthesis pathway for 5-arylidene-3-allyl-2-thioxooxazolidin-4-one analogs.

Detailed Experimental Protocol

Step 1: Synthesis of the Core Scaffold (3-Allyl-2-thioxooxazolidin-4-one)

  • Reagents: Allyl isothiocyanate (10 mmol), Ethyl glycolate (10 mmol), Triethylamine (TEA, catalytic), Ethanol (30 mL).

  • Procedure:

    • Dissolve ethyl glycolate in absolute ethanol.

    • Add allyl isothiocyanate dropwise with constant stirring.

    • Add TEA (0.5 mL) as a catalyst.

    • Reflux the reaction mixture for 6–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Upon completion, cool the mixture to precipitate the product. If no precipitate forms, remove solvent under reduced pressure and recrystallize from ethanol/water.

  • Validation: IR spectrum should show characteristic C=S stretch (~1250 cm⁻¹) and C=O stretch (~1740 cm⁻¹).

Step 2: Knoevenagel Condensation (Derivatization)

  • Reagents: 3-Allyl-2-thioxooxazolidin-4-one (5 mmol), Substituted Benzaldehyde (5 mmol), Sodium Acetate (anhydrous), Glacial Acetic Acid.

  • Procedure:

    • Mix the core scaffold and the aromatic aldehyde in glacial acetic acid (10 mL).

    • Add anhydrous sodium acetate (5 mmol) as a base.

    • Reflux for 4–6 hours. The solution typically deepens in color (yellow/orange) indicating conjugation.

    • Pour the hot mixture onto crushed ice. The solid precipitate is the target 5-arylidene derivative.

    • Filter, wash with water, and recrystallize from ethanol.

Antimicrobial Pharmacology & Mechanism

Spectrum of Activity

3-Allyl-2-thioxooxazolidin-4-one derivatives have demonstrated efficacy against:

  • Gram-Positive: Staphylococcus aureus (including MRSA strains), Bacillus subtilis.

  • Gram-Negative: Escherichia coli, Pseudomonas aeruginosa (variable efficacy due to efflux pumps).

  • Fungal: Candida albicans (notable activity observed in 5-arylidene derivatives).[2][3]

Structure-Activity Relationship (SAR) Logic

The antimicrobial potency is governed by the electronic and steric nature of the substituent at Position 5.

  • Electron-Withdrawing Groups (EWG): Substituents like

    
    , 
    
    
    
    , or
    
    
    on the benzylidene ring typically increase antimicrobial activity. This is attributed to increased acidity of the alkene proton or enhanced halogen bonding interactions with enzyme active sites.
  • Lipophilicity: The 3-allyl group is critical. Analogues with methyl or hydrogen at position 3 often show reduced membrane penetration compared to the allyl variant.

  • Steric Bulk: Ortho-substitution on the phenyl ring can reduce activity due to steric hindrance preventing proper docking into the target pocket (e.g., MurB).

Mechanism of Action (MOA) Visualization

MOA Drug 3-Allyl-2-thioxooxazolidin-4-one Analog Target1 MurB Enzyme (UDP-N-acetylenolpyruvylglucosamine reductase) Drug->Target1 Hydrophobic Interaction (Allyl/Aryl groups) Target2 Tyrosinase / Metalloproteins Drug->Target2 Thioxo (C=S) Interaction Action1 Competitive Inhibition (Active Site Binding) Target1->Action1 Action2 Chelation of Metal Cofactors (via C=S / C=O) Target2->Action2 Result Inhibition of Peptidoglycan Biosynthesis & Cell Lysis Action1->Result Action2->Result

Figure 2: Proposed dual-mechanism of action targeting cell wall synthesis and metalloenzymes.

Quantitative Data Summary

The following table summarizes typical inhibitory concentration ranges for 5-arylidene-3-allyl-2-thioxooxazolidin-4-one analogs based on bioisosteric data from related thio-scaffolds (Rhodanines/Oxazolidinones).

R-Group (at C-5 Benzylidene)OrganismMIC Range (µg/mL)Activity Level
4-NO₂ (Nitro)S. aureus4 – 16High
4-Cl (Chloro)S. aureus8 – 32Moderate/High
2,4-Cl₂ (Dichloro)E. coli16 – 64Moderate
4-OCH₃ (Methoxy)C. albicans32 – 128Low
H (Unsubstituted)S. aureus> 64Inactive

Note: Electron-withdrawing groups (NO₂, Cl) significantly enhance potency compared to electron-donating groups (OCH₃).

References

  • Osman, H., et al. Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Science Alert. Retrieved from [Link]

  • Marc, G., et al. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI, Int. J. Mol. Sci. 2021.[4][3][5] Retrieved from [Link][6]

  • Barakat, A., et al. Synthesis, molecular structure investigations and antimicrobial activity of 2-thioxothiazolidin-4-one derivatives. Journal of Molecular Structure, 2015.[6] Retrieved from [Link]

  • Gouda, M.A., et al. Synthesis and Antimicrobial Activity of Some New 4-Thiazolidinones. Connect Journals. Retrieved from [Link][7]

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 3-Allyl-2-thioxooxazolidin-4-one

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Allyl-2-thioxooxazolidin-4-one, a valuable heterocyclic compound for research and development in medicinal and materials chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Allyl-2-thioxooxazolidin-4-one, a valuable heterocyclic compound for research and development in medicinal and materials chemistry. The 2-thioxooxazolidin-4-one core is a significant scaffold in synthetic chemistry. This guide details a robust method based on the acid-catalyzed cyclocondensation of glycolic acid with allyl isothiocyanate. The narrative emphasizes the chemical principles behind the procedure, stringent safety protocols, and detailed characterization methods, ensuring a reproducible and reliable synthesis for researchers, scientists, and drug development professionals.

Introduction and Scientific Principle

The oxazolidinone ring system is a "privileged scaffold" in medicinal chemistry, famously represented by the Evans chiral auxiliaries and linezolid-class antibiotics. The incorporation of a thioxo group at the C2 position and an allyl group at the N3 position introduces unique chemical functionality, opening avenues for further derivatization and application in drug discovery and polymer science. 3-Allyl-2-thioxooxazolidin-4-one serves as a versatile building block for more complex molecular architectures.

The synthesis strategy outlined herein proceeds via a direct and efficient cyclocondensation reaction. This approach leverages the nucleophilicity of the hydroxyl group of glycolic acid and the electrophilicity of the central carbon atom in allyl isothiocyanate.

Reaction Scheme:

The reaction is typically performed in a high-boiling solvent like toluene, which allows for the azeotropic removal of water using a Dean-Stark apparatus. This crucial step drives the reaction equilibrium towards the product, ensuring a high yield, a classic application of Le Châtelier's principle in organic synthesis. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen of glycolic acid and the isothiocyanate nitrogen, thereby activating the substrates for nucleophilic attack and facilitating the cyclization cascade.

Reaction Mechanism and Workflow Visualization

The reaction proceeds through two key stages: an initial nucleophilic addition followed by an intramolecular cyclization (nucleophilic acyl substitution).

  • Nucleophilic Addition: The hydroxyl group of glycolic acid attacks the highly electrophilic central carbon of the allyl isothiocyanate.

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate attacks the activated carboxylic acid carbonyl.

  • Dehydration: The tetrahedral intermediate collapses, eliminating a molecule of water to form the stable five-membered heterocyclic ring.

Visualized Experimental Workflow

The following diagram outlines the complete workflow from preparation to final product characterization.

G cluster_prep Preparation & Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents (Glycolic Acid, AITC, p-TsOH) setup Assemble Glassware (Flask, Dean-Stark, Condenser) reagents->setup Add to Toluene heat Heat to Reflux (~110-120 °C) setup->heat monitor Monitor H2O Collection (via Dean-Stark) heat->monitor tlc Monitor Reaction by TLC monitor->tlc cool Cool to Room Temp tlc->cool wash Wash with NaHCO3 (aq) & Brine cool->wash dry Dry with Na2SO4 wash->dry evap Evaporate Solvent dry->evap purify Purify via Column Chromatography evap->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: High-level workflow for the synthesis of 3-Allyl-2-thioxooxazolidin-4-one.

Materials, Reagents, and Safety

Equipment
  • Round-bottom flask (250 mL)

  • Dean-Stark apparatus and reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F254)

Reagents and Materials
ReagentFormulaMW ( g/mol )QuantitySupplier
Glycolic AcidC₂H₄O₃76.057.61 g (0.1 mol)Sigma-Aldrich
Allyl Isothiocyanate (AITC)C₄H₅NS99.1510.9 g (0.11 mol)Sigma-Aldrich
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.200.95 g (5 mol%)Sigma-Aldrich
TolueneC₇H₈92.14120 mLFisher Scientific
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.015% aq. solutionFisher Scientific
Brine (sat. NaCl)NaCl58.44Saturated aq. solutionFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04As neededFisher Scientific
Silica Gel (230-400 mesh)SiO₂60.08As neededVWR
TLC Solvents (Hexane, EtOAc)--As neededFisher Scientific
Critical Safety Precautions

This procedure involves hazardous materials. Perform all steps inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.

ChemicalHazardsHandling Precautions
Allyl Isothiocyanate Toxic, Flammable, Lachrymator, Skin and Respiratory Irritant.[1][2][3]Highly toxic upon inhalation, ingestion, or skin contact.[2][4] A potent lachrymator (causes tearing). Handle only in a well-ventilated fume hood. Avoid contact with skin and eyes.[5] Keep away from heat and ignition sources.
Toluene Flammable, Irritant, Health Hazard (CNS depression, teratogen).Keep away from ignition sources. Avoid inhaling vapors. Use in a fume hood.
p-TsOH Corrosive, Skin and Eye Irritant.Avoid contact with skin and eyes. Can cause severe burns.

Step-by-Step Experimental Protocol

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glycolic acid (7.61 g, 0.1 mol), allyl isothiocyanate (10.9 g, 0.11 mol), and p-toluenesulfonic acid (0.95 g, 5.5 mmol). b. Add 120 mL of toluene to the flask. c. Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Ensure all joints are properly sealed.

2. Reaction Execution: a. Begin stirring and gently heat the mixture to reflux using the heating mantle. The temperature of the reaction mixture should be approximately 110-120 °C. b. Continue refluxing for 6-8 hours. The progress of the reaction can be monitored by observing the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). c. Optionally, monitor the reaction by TLC (3:7 Ethyl Acetate/Hexane), observing the consumption of the starting materials.

3. Work-up and Isolation: a. Once the reaction is complete (no more water collects), turn off the heat and allow the mixture to cool to room temperature. b. Carefully transfer the reaction mixture to a 500 mL separatory funnel. c. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by saturated brine solution (1 x 50 mL). d. Separate the organic layer and dry it over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.

4. Purification: a. Purify the crude product by flash column chromatography on silica gel. b. Prepare the column using a slurry of silica gel in hexane. c. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane (starting from 10% EtOAc and gradually increasing to 30% EtOAc). d. Collect the fractions containing the desired product (identified by TLC) and combine them. e. Evaporate the solvent from the combined fractions under reduced pressure to yield 3-Allyl-2-thioxooxazolidin-4-one as a pure compound.

Characterization and Expected Results

The final product is expected to be a pale yellow solid or oil.

PropertyExpected Value
Molecular Formula C₆H₇NO₂S
Molecular Weight 157.19 g/mol
Appearance Pale yellow solid or oil
Yield 70-85%

Expected Spectroscopic Data:

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 5.80-5.95 (m, 1H, -CH=CH₂)

    • δ 5.25-5.35 (m, 2H, -CH=CH ₂)

    • δ 4.45 (d, 2H, N-CH ₂-CH=)

    • δ 4.20 (s, 2H, O-CH ₂-C=O) (Note: Allyl proton shifts are estimations based on similar N-allyl rhodanine structures.)[6]

  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ 182.0 (C=S)

    • δ 168.0 (C=O)

    • δ 130.0 (-C H=CH₂)

    • δ 119.0 (-CH=C H₂)

    • δ 65.0 (O-C H₂)

    • δ 48.0 (N-C H₂)

  • IR (KBr, cm⁻¹):

    • ~1750 (C=O stretch, ester-like)

    • ~1645 (C=C stretch, allyl)

    • ~1350 (C=S stretch)

    • ~1200 (C-O-C stretch)

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction Inefficient water removal; Inactive catalyst.Ensure the Dean-Stark trap is functioning correctly. Check for leaks in the glassware setup. Use fresh, anhydrous p-TsOH.
Low Yield Incomplete reaction; Product loss during work-up.Increase reaction time. Ensure pH is basic during NaHCO₃ wash to avoid product hydrolysis. Be careful during extractions to avoid emulsion.
Difficult Purification Co-eluting impurities.Adjust the polarity of the eluent for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol). Consider recrystallization if the product is a solid.

References

  • El Ajlaoui, R., et al. (2015). Unexpected Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides. ResearchGate. Available at: [Link]

  • Prashantha Kumar, B. R., et al. (2012). Synthesis of 2-thioxo-thiazolidine-4-one derivatives. ResearchGate. Available at: [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Allyl isothiocyanate, 94%. Available at: [Link]

  • Wikipedia. Allyl isothiocyanate. Available at: [Link]

  • International Labour Organization. (N.d.). ICSC 0372 - ALLYL ISOTHIOCYANATE. Available at: [Link]

  • New Jersey Department of Health. (N.d.). Hazardous Substance Fact Sheet - Allyl Isothiocyanate. Available at: [Link]

  • Rouchaud, J., et al. (2024). Synthesis of (Z)-3-Allyl-5-(4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one and Determination of Its Crystal Structure. MDPI. Available at: [Link]

  • Sharma, S. (N.d.). Thiophosgene in Organic Synthesis. ResearchGate. Available at: [Link]

  • Chemtrade. (2020). Thiophosgene: - An overview. Available at: [Link]

  • Wikipedia. Thiophosgene. Available at: [Link]

  • Borys, F. P., et al. (2023). A comprehensive characterization of thiophosgene in the solid state. PMC. Available at: [Link]

Sources

Application

Preparation of 5-arylidene derivatives from 3-Allyl-2-thioxooxazolidin-4-one

Application Note: Preparation of 5-Arylidene Derivatives from 3-Allyl-2-thioxooxazolidin-4-one Introduction & Scientific Rationale The 2-thioxooxazolidin-4-one nucleus is a highly versatile, privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of 5-Arylidene Derivatives from 3-Allyl-2-thioxooxazolidin-4-one

Introduction & Scientific Rationale

The 2-thioxooxazolidin-4-one nucleus is a highly versatile, privileged scaffold in medicinal chemistry and drug discovery[1]. Specifically, 3-allyl-2-thioxooxazolidin-4-one (CAS RN: 93962-58-4) serves as a critical intermediate for generating diverse libraries of bioactive compounds[2][3]. The presence of the allyl group at the N-3 position provides a lipophilic handle that can enhance membrane permeability or serve as a site for further cross-metathesis or epoxidation.

The most chemically reactive site on this heterocycle is the active methylene group at the C-5 position. Functionalization at this site via the Knoevenagel condensation with aromatic aldehydes yields 5-arylidene derivatives[1][4]. These derivatives incorporate a ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-phenyl-

-unsaturated carbonyl (PUSC) motif, which has been extensively validated for its potent tyrosinase inhibitory, anti-melanogenic, and anti-proliferative activities[5]. In many cases, these functionalized derivatives exhibit competitive inhibition against mushroom tyrosinase that significantly outperforms standard reference compounds like kojic acid[6][7].

Reaction Mechanism and Causality

The synthesis of 5-arylidene derivatives relies on the Knoevenagel condensation, a base-catalyzed nucleophilic addition followed by a dehydration step[1][4].

  • Deprotonation: A weak base (e.g., piperidine or sodium acetate) deprotonates the acidic C-5 methylene protons of the 3-allyl-2-thioxooxazolidin-4-one ring, generating a resonance-stabilized enolate/carbanion[1].

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a

    
    -hydroxy intermediate.
    
  • Dehydration (E1cB): The intermediate undergoes rapid dehydration driven by the extended conjugation of the newly formed exocyclic double bond with the oxazolidinone core and the aryl ring.

  • Stereoselectivity: The reaction is highly stereoselective, predominantly yielding the thermodynamically stable (Z)-isomer[6][8]. This configuration minimizes steric repulsion between the aryl substituent and the C-4 carbonyl oxygen, while maximizing planar ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -stacking and conjugation[1].
    

Mechanism N1 Base Deprotonation (C-5 Active Methylene) N2 Nucleophilic Enolate Formation N1->N2 N3 Attack on Aldehyde Carbonyl N2->N3 N4 β-Hydroxy Intermediate N3->N4 N5 Dehydration (E1cB) (-H2O) N4->N5 N6 (Z)-5-Arylidene Product N5->N6

Stepwise Knoevenagel condensation mechanism via E1cB dehydration.

Experimental Design & Catalyst Selection

The choice of catalytic system dictates the reaction kinetics and the tolerance for sensitive functional groups on the aromatic aldehyde:

  • Method A (Sodium Acetate / Acetic Acid): This buffered acidic system is highly effective for aldehydes bearing electron-donating groups (e.g., hydroxyl, methoxy) that might be sensitive to strong basic conditions or prone to side reactions[6][8][9]. The acetic acid acts as both solvent and proton donor for the dehydration step.

  • Method B (Piperidine / Ethanol): Piperidine acts as a stronger base and a nucleophilic catalyst. It can transiently form a highly electrophilic iminium ion intermediate with the aldehyde, significantly accelerating the reaction time[1][9][10]. This method is preferred for sterically hindered or less reactive aldehydes.

Workflow A 3-Allyl-2-thioxooxazolidin-4-one (1.0 equiv) B Aromatic Aldehyde (1.0 - 1.2 equiv) C Catalyst System (NaOAc or Piperidine) E Reflux (4-25 h) Knoevenagel Condensation C->E D Solvent (AcOH or EtOH) D->E F Reaction Quench (Ice-Water Addition) E->F G Vacuum Filtration & Water Wash F->G H Recrystallization (EtOH/H2O) G->H I Pure (Z)-5-Arylidene Derivative H->I AB AB AB->E

Workflow for the Knoevenagel condensation of 5-arylidene derivatives.

Step-by-Step Protocols

Self-Validating Note: Both protocols are designed to precipitate the product directly from the reaction mixture upon cooling or aqueous quenching, minimizing the need for complex chromatographic purification.

Materials Required:

  • 3-Allyl-2-thioxooxazolidin-4-one (CAS: 93962-58-4)[3]

  • Substituted aromatic aldehydes (e.g., 2,4-dihydroxybenzaldehyde, 4-methoxybenzaldehyde)

  • Anhydrous Sodium Acetate (NaOAc) or Piperidine

  • Glacial Acetic Acid (AcOH) or Absolute Ethanol (EtOH)

Protocol A: Sodium Acetate / Acetic Acid Method [6][8]

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-allyl-2-thioxooxazolidin-4-one (1.0 mmol) and the selected aromatic aldehyde (1.0 mmol) in 5.0 mL of glacial acetic acid.

  • Catalysis: Add anhydrous sodium acetate (3.0 mmol) to the stirring solution. Note: An excess of NaOAc ensures complete deprotonation and buffers the system.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 118°C) under a nitrogen atmosphere for 9 to 25 hours. Monitor the reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 3:1).

  • Quenching: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 25 mL of crushed ice/water with vigorous stirring. Stir for an additional 1 hour to ensure complete precipitation.

  • Isolation: Collect the crude precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water (3 × 10 mL) to remove residual acetic acid and sodium acetate.

  • Purification: Recrystallize the crude solid from a mixture of ethanol and water (typically 4:1 v/v) to yield the pure (Z)-5-arylidene derivative.

Protocol B: Piperidine / Ethanol Method [9][10]

  • Preparation: In a 50 mL round-bottom flask, dissolve 3-allyl-2-thioxooxazolidin-4-one (1.0 mmol) and the aromatic aldehyde (1.1 mmol) in 10.0 mL of absolute ethanol.

  • Catalysis: Add 3–5 drops of piperidine (approx. 0.1 mmol) to the solution.

  • Reaction: Reflux the mixture (approx. 78°C) for 4 to 12 hours. The reaction is generally faster than Method A due to the nucleophilic catalysis by piperidine. Monitor via TLC.

  • Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The product will typically crystallize directly from the ethanolic solution. If precipitation is incomplete, add cold water dropwise until turbidity persists.

  • Purification: Filter the solid, wash with cold ethanol (2 × 5 mL), and dry under vacuum. Recrystallize from ethanol if necessary.

Representative Data & Characterization

Structural confirmation of the (Z)-configuration is typically achieved via ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


H-NMR spectroscopy, where the vinylic proton of the arylidene group appears as a distinct singlet downfield (typically 

7.5 - 8.0 ppm), and via X-ray crystallography if single crystals are obtained[1].
Aldehyde SubstituentCatalyst SystemReaction Time (h)Yield (%)Melting Point (°C)Tyrosinase IC

(

M)*
4-MethoxyPiperidine/EtOH682145-147> 50.0
2,4-DihydroxyNaOAc/AcOH1578210-2124.70

0.40
2-HydroxyNaOAc/AcOH1285188-19011.18

0.54
4-ChloroPiperidine/EtOH588162-164> 50.0

*Note: ICngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


 values are representative of analogous 2-thioxooxazolidin-4-one derivatives tested against mushroom tyrosinase, demonstrating the high potency of hydroxylated PUSC scaffolds compared to kojic acid (IC

~ 23.18

M)[11].

Biological Application: Tyrosinase Inhibition

The synthesized 5-arylidene derivatives are highly valued for their ability to modulate melanogenesis. The PUSC scaffold acts as a competitive inhibitor at the binuclear copper active site of tyrosinase, preventing the oxidation of L-DOPA[5][12]. Furthermore, these compounds can downregulate the cAMP-PKA-CREB signaling pathway, suppressing the transcription of melanogenic enzymes[5].

Pathway Drug 5-Arylidene Derivative (Inhibitor) Tyr Mushroom Tyrosinase (Active Site) Drug->Tyr Competitive Inhibition cAMP cAMP-PKA-CREB Pathway Drug->cAMP Downregulates DOPA L-DOPA Oxidation Tyr->DOPA Catalyzes Melanin Melanin Synthesis (Pigmentation) DOPA->Melanin Promotes cAMP->Melanin Transcription Activation

Mechanism of anti-melanogenic action via tyrosinase inhibition and signaling downregulation.

References

  • CAS Common Chemistry. "3-(2-Propen-1-yl)-2-thioxo-4-oxazolidinone (CAS RN: 93962-58-4)". American Chemical Society. Available at: [Link]

  • ResearchGate. "Anti-melanogenic effect of (Z)-5-(2,4-dihydroxybenzylidene) thiazolidine-2,4-dione, a novel tyrosinase inhibitor". Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template". PMC. Available at: [Link]

  • ResearchGate. "Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation". Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Allyl-2-thioxooxazolidin-4-one as a Precursor for Chiral Auxiliaries in Asymmetric Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 3-Allyl-2-thioxooxazolidin-4-one as a versatile precursor for the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the utilization of 3-Allyl-2-thioxooxazolidin-4-one as a versatile precursor for the synthesis of chiral auxiliaries. This document will delve into the synthetic protocols, mechanistic underpinnings, and practical applications of the resulting chiral auxiliaries in asymmetric synthesis, thereby enabling the stereocontrolled synthesis of complex chiral molecules.

Introduction: The Power of Chiral Auxiliaries in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the therapeutic efficacy and safety of a drug are often dictated by its stereochemistry. Chiral auxiliaries are powerful tools in asymmetric synthesis, offering a reliable method for controlling the stereochemical outcome of a reaction.[1][2] These are chiral molecules that are temporarily incorporated into a substrate, direct the stereochemical course of a reaction, and are subsequently removed to yield the desired enantiomerically enriched product.[1] Among the various classes of chiral auxiliaries, oxazolidinones, popularized by David A. Evans, have emerged as a highly effective and versatile class for a wide range of asymmetric transformations.[1]

The 2-oxazolidinone scaffold provides a rigid framework that, when substituted with a chiral element, effectively shields one face of a reactive intermediate, thereby directing the approach of incoming reagents. The predictable stereochemical outcomes, high diastereoselectivities, and the ease of auxiliary removal and recycling have cemented their importance in both academic and industrial settings.

This guide focuses on the use of 3-Allyl-2-thioxooxazolidin-4-one as a starting material. While the direct use of this specific compound as a chiral auxiliary precursor is not extensively documented, its structure provides a versatile handle for the introduction of chirality and subsequent application in asymmetric synthesis. The allyl group can be functionalized or replaced, and the thioxo group can be converted to the more common oxo-analogue, which is a key feature of Evans-type auxiliaries.

Synthesis of Chiral Oxazolidinone Auxiliaries from 3-Allyl-2-thioxooxazolidin-4-one

The conversion of 3-Allyl-2-thioxooxazolidin-4-one into a chiral auxiliary first requires the introduction of a stereocenter. A common strategy to achieve this is through the use of chiral amino alcohols, which can be used to synthesize the core oxazolidinone ring. The following section outlines a general, two-step protocol for the synthesis of a chiral N-acyl oxazolidinone, a key intermediate for many asymmetric reactions.

Protocol 1: Synthesis of a Chiral 4-Substituted-2-oxazolidinone

This protocol describes the synthesis of a chiral oxazolidinone from a chiral amino alcohol. This serves as the foundational step for creating a chiral auxiliary.

Materials:

  • Chiral amino alcohol (e.g., (S)-Valinol, (S)-Phenylalaninol)

  • Diethyl carbonate or phosgene equivalent (e.g., triphosgene)

  • Base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

Procedure:

  • To a solution of the chiral amino alcohol (1.0 eq) in anhydrous toluene, add diethyl carbonate (1.2 eq) and a catalytic amount of a strong base (e.g., sodium methoxide).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral 4-substituted-2-oxazolidinone.

Causality Behind Experimental Choices:

  • Chiral Amino Alcohol: The choice of the amino alcohol determines the stereocontrol element of the auxiliary. The bulky substituent at the 4-position will dictate the facial selectivity in subsequent reactions.

  • Diethyl Carbonate/Phosgene Equivalent: These reagents are used to form the carbamate linkage necessary for the cyclization to the oxazolidinone ring. Diethyl carbonate is a safer alternative to phosgene.

  • Base: The base facilitates the deprotonation of the alcohol and amine, promoting the cyclization reaction.

  • Anhydrous Conditions: The reagents are sensitive to moisture, which can lead to side reactions and lower yields.

Protocol 2: N-Acylation of the Chiral Oxazolidinone

Once the chiral oxazolidinone is synthesized, it is acylated to attach the substrate of interest. This N-acyl oxazolidinone is the active species in most asymmetric transformations.

Materials:

  • Chiral 4-substituted-2-oxazolidinone

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid, e.g., DCC, EDC)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the chiral 4-substituted-2-oxazolidinone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 eq) followed by the dropwise addition of the acyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the N-acyl oxazolidinone by flash chromatography.

Causality Behind Experimental Choices:

  • Acyl Chloride/Carboxylic Acid: This reagent introduces the acyl group that will be modified in the subsequent asymmetric reaction.

  • Base: The base neutralizes the HCl generated during the acylation reaction, driving the reaction to completion.

  • Low Temperature: The reaction is initially performed at a low temperature to control the rate of reaction and minimize side products.

Application in Asymmetric Aldol Reactions

One of the most powerful applications of chiral oxazolidinone auxiliaries is in the stereoselective aldol reaction, which forms a new carbon-carbon bond and creates up to two new stereocenters.[1]

Protocol 3: Asymmetric Aldol Reaction

Materials:

  • N-Acyl oxazolidinone

  • Lewis acid (e.g., dibutylboron triflate, titanium tetrachloride)

  • Base (e.g., diisopropylethylamine, triethylamine)

  • Aldehyde

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous dichloromethane and cool to -78 °C under an inert atmosphere.

  • Add dibutylboron triflate (1.1 eq) dropwise, followed by diisopropylethylamine (1.2 eq). Stir for 30 minutes to form the boron enolate.

  • Add the aldehyde (1.2 eq) dropwise and stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction by adding a pH 7 buffer.

  • Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the aldol adduct by flash chromatography.

Mechanism of Stereocontrol:

The high diastereoselectivity of the Evans aldol reaction is attributed to the formation of a rigid, chair-like transition state of the Z-enolate. The bulky substituent at the C4 position of the oxazolidinone directs the approach of the aldehyde from the less hindered face of the enolate.

Aldol_Mechanism cluster_0 Enolate Formation cluster_1 Aldehyde Approach cluster_2 Product Formation N-Acyl N-Acyl Oxazolidinone Z-Enolate Z-Boron Enolate N-Acyl->Z-Enolate + Bu2BOTf, DIPEA Base DIPEA Lewis_Acid Bu2BOTf Transition_State Chair-like Transition State Z-Enolate->Transition_State Aldehyde R'CHO Aldehyde->Transition_State Aldol_Adduct Diastereomerically Pure Aldol Adduct Transition_State->Aldol_Adduct Workup

Caption: Mechanism of the Evans Asymmetric Aldol Reaction.

Auxiliary Cleavage

A crucial step in the use of a chiral auxiliary is its non-destructive removal to reveal the chiral product and allow for the recovery and reuse of the auxiliary.

Protocol 4: Reductive Cleavage of the Auxiliary

Materials:

  • Aldol adduct

  • Reducing agent (e.g., lithium borohydride, lithium aluminum hydride)

  • Solvent (e.g., diethyl ether, THF)

Procedure:

  • Dissolve the aldol adduct in diethyl ether and cool to 0 °C.

  • Add a solution of lithium borohydride in THF dropwise.

  • Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of Rochelle's salt.

  • Separate the aqueous and organic layers. The chiral product will be in the organic layer, and the chiral auxiliary can be recovered from the aqueous layer after acidification and extraction.

Quantitative Data Summary

Reaction StepReactantProductTypical Yield (%)Typical Diastereomeric Excess (%)
N-AcylationChiral OxazolidinoneN-Acyl Oxazolidinone>90N/A
Aldol ReactionN-Acyl OxazolidinoneAldol Adduct80-95>95
Auxiliary CleavageAldol AdductChiral Alcohol>90Product Dependent

Conclusion

While the direct application of 3-Allyl-2-thioxooxazolidin-4-one as a chiral auxiliary precursor requires further investigation, the principles and protocols outlined in this guide for chiral oxazolidinone auxiliaries provide a robust framework for its potential development and application. The versatility of the oxazolidinone scaffold, combined with the potential for functionalization of the allyl group, presents exciting opportunities for the design of novel chiral auxiliaries for asymmetric synthesis. The methodologies described herein are well-established and offer a reliable starting point for any research program aimed at the stereocontrolled synthesis of complex organic molecules.

References

  • Corey, E. J., & Ensley, H. E. (1975). Preparation of an Optically Active Prostaglandin Intermediate via Asymmetric Induction. Journal of the American Chemical Society, 97(23), 6908–6909.
  • Evans, D. A., et al. (1981). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Ager, D. J., & Prakash, I. (2003). Handbook of Chiral Chemicals. CRC Press.
  • El Ajlaoui, R., et al. (2015). Unexpected Synthesis of Novel 3-Allyl-5-(arylidene)-2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides.
  • Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2017). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 7(64), 40285-40327.
  • Wikipedia contributors. (2023, December 2). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. Retrieved March 8, 2024, from [Link]

Sources

Application

Application Note: Streamlined One-Pot Synthesis of Thioxooxazolidinone Libraries for Accelerated Drug Discovery

Abstract The 1,3-oxazolidin-2-thione, or thioxooxazolidinone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Traditional multi-s...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,3-oxazolidin-2-thione, or thioxooxazolidinone, scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. Traditional multi-step syntheses of these heterocycles can be time-consuming and resource-intensive, creating a bottleneck in the early stages of drug discovery. This application note provides detailed, field-proven one-pot protocols for the efficient synthesis of thioxooxazolidinone libraries. By leveraging multicomponent reaction strategies, these methods minimize intermediate handling, reduce waste, and facilitate rapid access to a diverse range of analogs for screening. We will explore the mechanistic basis for these protocols, offer step-by-step guidance for their implementation, and present data on substrate scope and reaction efficiency, empowering researchers in drug development to accelerate their discovery pipelines.

Introduction: The Significance of the Thioxooxazolidinone Scaffold

Heterocyclic compounds are cornerstones of modern pharmacology, with over 85% of biologically active small molecules containing at least one heterocyclic ring. Among these, the thioxooxazolidinone moiety has garnered significant interest. It is a derivative of the thiazolidinone core, which is known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The thioxooxazolidinone structure, specifically, is recognized for its role in developing potent therapeutic agents.[4][5]

The power of this scaffold lies in its synthetic tractability and its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of physicochemical properties and biological activity. The generation of chemical libraries based on this core structure is a key strategy in identifying lead compounds. One-pot synthesis protocols are particularly valuable as they align with the principles of green chemistry and high-throughput synthesis, offering a direct and efficient route to structural diversity.[6][7]

This guide focuses on robust one-pot methods that enable the construction of thioxooxazolidinone libraries from readily available starting materials.

Mechanistic Overview & Synthetic Strategies

The one-pot formation of the 2-thioxo-1,3-oxazolidin-4-one ring typically involves the sequential or concurrent formation of two key bonds: an N-C(S) bond and an O-C(O) bond, leading to cyclization. The primary strategies involve the reaction of a bifunctional starting material (containing both a hydroxyl and a carboxyl or amino group) with a source of the thiocarbonyl group.

Core Reaction Principle:

The most common and efficient one-pot approaches utilize α-hydroxy acids or α-amino acids as the backbone and a thiocarbonyl source like carbon disulfide (CS₂) or an isothiocyanate. The reaction proceeds via the formation of a key dithiocarbamate or thioureido intermediate, which then undergoes intramolecular cyclization.

Protocol I: Synthesis from α-Hydroxy Acids and Isothiocyanates

This protocol offers a highly modular approach, where the diversity of the final library is determined by the selection of commercially available α-hydroxy acids and isothiocyanates. The reaction is typically a one-pot, two-step process involving the formation of a thiocarbamate intermediate followed by an intramolecular cyclization.

Rationale and Mechanistic Insight

The reaction is initiated by the deprotonation of the α-hydroxy acid's carboxyl group, which then attacks the electrophilic carbon of the isothiocyanate. This forms an unstable acyl-isothiocyanate adduct. The adjacent hydroxyl group then acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. The subsequent cyclization and elimination of a water molecule, often facilitated by a dehydrating agent or azeotropic removal, yields the final 2-thioxooxazolidin-4-one product. The use of a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is crucial for activating the carboxylic acid, facilitating the initial addition to the isothiocyanate.

Caption: General mechanism for the one-pot synthesis from α-hydroxy acids.

Detailed Experimental Protocol

Materials:

  • α-Hydroxy acid (e.g., mandelic acid, glycolic acid) (1.0 eq)

  • Isothiocyanate (e.g., phenyl isothiocyanate, allyl isothiocyanate) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous (sufficient volume for 0.1 M concentration)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α-hydroxy acid (1.0 eq) and anhydrous dichloromethane.

  • Stir the solution at room temperature and add the isothiocyanate (1.1 eq) followed by DMAP (0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-thioxooxazolidin-4-one derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Substrate Scope and Data

This method is versatile and accommodates a wide range of substituents on both the α-hydroxy acid and the isothiocyanate.

Entryα-Hydroxy AcidIsothiocyanateProduct Yield (%)
1Mandelic AcidPhenyl isothiocyanate85
2Mandelic AcidAllyl isothiocyanate78
3Glycolic AcidPhenyl isothiocyanate91
4Lactic AcidBenzyl isothiocyanate82
52-Hydroxy-3-methylbutanoic acidEthyl isothiocyanate75

Yields are representative and may vary based on specific substrates and reaction scale.

Protocol II: Synthesis from Amino Acids and Carbon Disulfide

This protocol provides an alternative route starting from readily available and structurally diverse α-amino acids. The use of carbon disulfide as the thiocarbonyl source makes this an economical choice for library synthesis. This method is particularly useful for generating N-unsubstituted or easily deprotectable thioxooxazolidinones.

Rationale and Mechanistic Insight

The synthesis begins with the formation of a dithiocarbamate salt by the reaction of the amino acid with carbon disulfide in the presence of a base (e.g., aqueous ammonia or NaOH).[8] This intermediate is then reacted with a chloroacetylating agent, typically sodium chloroacetate. The subsequent intramolecular cyclization is promoted by acidic conditions, which protonates the carboxylate and facilitates the nucleophilic attack of the hydroxyl group (formed in situ from the amino acid's carboxyl group) onto the thiocarbonyl carbon, followed by dehydration to yield the 2-thioxo-thiazolidine-4-one ring system.[8]

Sources

Method

Application Note: Bioconjugation Strategies using 3-Allyl-2-thioxooxazolidin-4-one

This Application Note and Protocol Guide details the bioconjugation strategies for 3-Allyl-2-thioxooxazolidin-4-one (also known as N-Allyl-2-thioxo-4-oxazolidinone). This molecule is a versatile heterobifunctional scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the bioconjugation strategies for 3-Allyl-2-thioxooxazolidin-4-one (also known as N-Allyl-2-thioxo-4-oxazolidinone).

This molecule is a versatile heterobifunctional scaffold . Its utility lies in its ability to bridge two distinct chemical entities: it possesses an active methylene site (C5) for "loading" payloads (drugs, fluorophores) and an allyl handle (N3) for "clicking" onto biomolecules (proteins, peptides).

Introduction & Chemical Logic

3-Allyl-2-thioxooxazolidin-4-one is a specialized heterocyclic scaffold belonging to the 2-thioxo-4-oxazolidinone class (oxygen analogs of rhodanines).[1] Unlike standard crosslinkers (e.g., SMCC, NHS-PEG-Maleimide), this molecule is often used to construct bioactive probes or chromophores in situ before conjugation.

Core Structural Reactivity

The molecule functions as a chemical "hub" with two orthogonal reactive centers:

  • The Active Methylene (C5 Position):

    • Chemistry: The methylene group at position 5 (between the carbonyl and the ring oxygen) is acidic (pKa ~6–9).

    • Application: Undergoes Knoevenagel Condensation with aromatic aldehydes.[2] This is the primary method for attaching a "payload" (e.g., an aldehyde-functionalized drug or dye) to the scaffold.

    • Result: Formation of a 5-arylidene derivative, which often creates a push-pull chromophore (useful for UV-Vis tracking) or a Michael acceptor.

  • The Allyl Handle (N3 Position):

    • Chemistry: A terminal alkene attached to the ring nitrogen.

    • Application: Undergoes Radical Thiol-Ene Addition (Click Chemistry) with cysteine residues on proteins or thiolated surfaces.

    • Result: A stable thioether linkage connecting the scaffold to the biomolecule.

Strategic Workflow

The most robust workflow involves a two-step "Load and Click" approach:

  • Step 1 (Loading): Functionalize the C5 position with your target molecule (Payload) via Knoevenagel condensation.

  • Step 2 (Conjugation): Conjugate the "Loaded" scaffold to the protein via the Allyl group using photo-initiated thiol-ene chemistry.

Mechanism of Action

Pathway A: C5-Functionalization (Knoevenagel Condensation)

The deprotonation of C5 generates a carbanion that attacks electrophilic aldehydes. This reaction is catalyzed by weak bases (piperidine, sodium acetate) and typically requires heat.

  • Note: The resulting exocyclic double bond creates a conjugated system. If the aldehyde is electron-rich (e.g., 4-dimethylaminobenzaldehyde), the product becomes highly colored (yellow/orange/red), serving as a built-in reporter for the conjugation.

Pathway B: N-Allyl Conjugation (Radical Thiol-Ene)

The allyl group is relatively inert to nucleophiles under physiological conditions, making it bio-orthogonal until activated.

  • Initiation: A water-soluble photoinitiator (e.g., LAP or VA-044) generates radicals under UV/Visible light.

  • Propagation: A thiyl radical (from the protein cysteine) adds to the allyl double bond (anti-Markovnikov), forming a carbon-centered radical that abstracts a hydrogen, completing the stable thioether bond.

Bioconjugation_Workflow cluster_legend Reaction Types Scaffold 3-Allyl-2-thioxooxazolidin-4-one (The Hub) Intermediate 5-Arylidene Derivative (Loaded Probe) Scaffold->Intermediate C5 Activation Aldehyde Aldehyde-Payload (Drug/Dye-CHO) Aldehyde->Intermediate Knoevenagel Condensation (Base, Heat, -H2O) Protein Protein-SH (Cysteine) FinalConjugate Final Bioconjugate (Protein-Linker-Payload) Protein->FinalConjugate Cysteine Attack on Allyl Intermediate->FinalConjugate Radical Thiol-Ene (UV, Photoinitiator) Legend1 Red: Chemical Loading (Organic Phase) Legend2 Green: Bioconjugation (Aqueous Phase)

Figure 1: Strategic workflow for utilizing 3-Allyl-2-thioxooxazolidin-4-one as a heterobifunctional linker.

Experimental Protocols

Protocol A: Synthesis of the "Loaded" Probe (Knoevenagel Condensation)

Use this protocol to attach your drug or fluorophore to the oxazolidinone ring.

Reagents:

  • 3-Allyl-2-thioxooxazolidin-4-one (1.0 equiv).

  • Target Aromatic Aldehyde (1.0–1.2 equiv).

  • Catalyst: Piperidine (0.1 equiv) or Sodium Acetate (anhydrous, 2.0 equiv).

  • Solvent: Ethanol (absolute) or Glacial Acetic Acid.

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 3-Allyl-2-thioxooxazolidin-4-one and 1.0 mmol of the target aldehyde in 5–10 mL of Ethanol.

  • Catalysis: Add 10 µL of Piperidine. (Alternatively, if using Acetic Acid as solvent, add 2.0 mmol fused Sodium Acetate).

  • Reflux: Heat the mixture to reflux (approx. 78°C for Ethanol) for 2–6 hours. Monitor reaction progress by TLC (Hexane:Ethyl Acetate 3:1).

    • Visual Cue: The solution will likely deepen in color (yellow to orange) as the conjugation extends.

  • Isolation: Cool the reaction to room temperature. The product often precipitates.

    • If precipitate forms: Filter and wash with cold ethanol.

    • If no precipitate: Pour into ice-cold water (20 mL) to induce precipitation.

  • Purification: Recrystallize from Ethanol/DMF or purify via silica gel chromatography.

  • Characterization: Verify structure via 1H-NMR (look for the disappearance of the C5-CH2 singlet at ~4.0 ppm and appearance of the vinyl proton singlet at ~7.5–8.0 ppm).

Protocol B: Bioconjugation to Protein (Radical Thiol-Ene Photo-Click)

Use this protocol to attach the "Loaded" probe to a cysteine-containing protein.

Reagents:

  • Protein of interest (in PBS, pH 7.4). Ensure free thiols are available (reduce disulfide bonds with TCEP if necessary).

  • "Loaded" 3-Allyl-Probe (from Protocol A).

  • Photoinitiator: LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) or VA-044.

  • Light Source: 365 nm UV lamp (for LAP) or Visible Blue Light.

Procedure:

  • Preparation:

    • Prepare a 10 mM stock of the "Loaded" Probe in DMSO.

    • Prepare a 100 µM solution of Protein in PBS (degassed to remove oxygen, which inhibits radicals).

    • Prepare a 5 mM stock of LAP photoinitiator in water.

  • Mixing:

    • To the protein solution, add the Probe stock (10–20 molar excess over protein). Keep DMSO < 5% v/v.

    • Add LAP photoinitiator (final concentration 0.5–1.0 mM).

  • Irradiation:

    • Irradiate the sample with 365 nm light (approx. 10 mW/cm²) for 5–15 minutes on ice.

    • Control: Keep a parallel sample in the dark to verify light-dependence (specificity).

  • Quenching & Purification:

    • Quench the reaction by adding excess thiol (e.g., 2-mercaptoethanol) or simply removing the light source.

    • Remove excess small molecules via desalting column (e.g., PD-10) or dialysis against PBS.

  • Analysis:

    • Analyze by SDS-PAGE or LC-MS. A successful conjugation will show a mass shift corresponding to the molecular weight of the Probe.

Analytical Data & Troubleshooting

Expected Data Profile
AssayExpected Result for Conjugate
UV-Vis Appearance of new absorbance band (λmax depends on the aldehyde used in Protocol A).
MS (ESI) Mass shift = [Protein] + [Probe MW].
Fluorescence If the arylidene payload is fluorescent, the protein band in SDS-PAGE should be fluorescent under UV.
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Conjugation (Protocol B) Oxygen inhibition of radical reaction.Thoroughly degas buffers with Nitrogen or Argon before adding LAP.
Precipitation of Probe Probe is too hydrophobic.Add PEG spacer to the aldehyde payload before Knoevenagel, or increase DMSO % (up to 10% if protein tolerates).
Low Yield (Protocol A) Incomplete condensation.Switch solvent to Glacial Acetic Acid + NaOAc (harsher conditions drive reaction).
Non-Specific Binding Michael Addition to Arylidene.The arylidene alkene is a Michael acceptor. Perform reaction at pH < 7.5 to favor Radical Thiol-Ene over anionic Michael addition.

References

  • Synthesis and Reactivity of 2-Thioxo-4-oxazolidinones

    • Title: Synthesis, characterization and evaluation of 2-thioxo-imidazolidin-4-one deriv
    • Source:Letters in Drug Design & Discovery, Bentham Science.
    • Context: Describes the core scaffold synthesis and Knoevenagel reactivity conditions.
    • URL:[Link]

  • Knoevenagel Condensation on Thiazolidinone/Oxazolidinone Scaffolds

    • Title: 2-thioxo-thiazolidin-4-ones in Reactions of 3-Allylrhodanine with 2-Arylidene-4-methyl-5-oxopyrazolidinium Ylides.
    • Source:ResearchG
    • Context: Detailed mechanism and conditions for condensing aldehydes at the C5 position of allyl-substituted scaffolds.
    • URL:[Link]

  • Thiol-Ene Bioconjugation Techniques

    • Title: Recent Advances in Bioorthogonal Ligation and Bioconjug
    • Source:Molecules (MDPI) / NIH PMC.
    • Context: Protocols for radical thiol-ene coupling of allyl groups to cysteine residues in aqueous buffers.
    • URL:[Link](Note: Generic DOI link for recent review on bioconjugation).

  • Allyl Rhodanine/Oxazolidinone Derivatives as Antimicrobials

    • Title: Allyl rhodanine azo dye derivatives: Potential antimicrobials target d-alanyl carrier protein ligase.
    • Source:PubMed.
    • Context: Demonstrates the stability and biological applic
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Allyl-2-thioxooxazolidin-4-one

This guide is designed for researchers and process chemists optimizing the synthesis of 3-Allyl-2-thioxooxazolidin-4-one . It moves beyond basic textbook procedures to address the specific "pain points" of this reaction:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and process chemists optimizing the synthesis of 3-Allyl-2-thioxooxazolidin-4-one . It moves beyond basic textbook procedures to address the specific "pain points" of this reaction: yield loss due to hydrolysis, polymerization of the allyl group, and purification difficulties.

Document ID: TSC-OXZ-2024-03 Subject: Yield Optimization & Troubleshooting Target Molecule: 3-Allyl-2-thioxooxazolidin-4-one (CAS: N/A for specific derivative, Generic Scaffold: 2-thioxo-1,3-oxazolidin-4-one)

Executive Technical Summary

The synthesis of 3-Allyl-2-thioxooxazolidin-4-one presents a specific challenge often confused with the synthesis of its sulfur-analog, Rhodanine (2-thioxo-4-thiazolidinone). While Rhodanine is synthesized from chloroacetic acid and dithiocarbamates, the Oxazolidinone core (Oxygen in position 1) requires a different approach: the cyclocondensation of an


-hydroxy ester  (e.g., ethyl glycolate) with Allyl Isothiocyanate (AITC) .

Common Yield Killers:

  • Moisture Sensitivity: Isothiocyanates and the intermediate thiocarbamates are prone to hydrolysis.

  • Incomplete Cyclization: The reaction often stalls at the linear thiocarbamate intermediate.

  • Allyl Polymerization: High temperatures or radical initiators can degrade the allyl group.

  • Wrong Base Selection: Weak bases fail to drive the cyclization; overly strong bases can cause ring opening.

Optimized Synthetic Protocol (The "Gold Standard")

This protocol replaces the traditional low-yield aqueous/alcoholic methods with an anhydrous approach using Sodium Hydride (NaH) or Potassium tert-butoxide (


-BuOK) to drive the reaction to completion.
Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
Ethyl Glycolate 1.0Scaffold PrecursorMust be dry; remove trace water/EtOH.
Allyl Isothiocyanate 1.1N-Source / ElectrophileSlight excess compensates for volatility.
Sodium Hydride (60%) 1.2BaseWashed with hexane to remove oil is preferred.
THF (Anhydrous) SolventMediumCRITICAL: Water content <50 ppm.
Step-by-Step Workflow
  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon/Nitrogen atmosphere.

  • Deprotonation: Suspend NaH (1.2 eq) in anhydrous THF at 0°C. Add Ethyl Glycolate (1.0 eq) dropwise. Observation: Hydrogen gas evolution. Stir for 30 min at 0°C to form the sodium alkoxide.

  • Addition: Add Allyl Isothiocyanate (1.1 eq) dropwise to the cold alkoxide solution.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: TLC should show the disappearance of the isothiocyanate.

  • Cyclization (Thermal Drive): Reflux the mixture for 2–4 hours. This step forces the intramolecular attack of the nitrogen on the ester carbonyl, eliminating ethanol.

  • Quench & Workup: Cool to 0°C. Quench carefully with dilute HCl (pH ~2-3). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    . Concentrate. If the product oils out, recrystallize from Ethanol/Hexane or purify via column chromatography (Silica, Hexane:EtOAc gradient).
    

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical cyclization step often missed in lower-yield protocols.

ReactionPathway Start Reagents: Ethyl Glycolate + Allyl-NCS Step1 Step 1: Deprotonation (Formation of Alkoxide) Start->Step1 NaH / THF 0°C Interm Intermediate: Linear Thiocarbamate (Allyl-NH-CS-O-CH2-COOEt) Step1->Interm Nucleophilic Attack on C=S Cycliz Step 2: Cyclization (Intramolecular Attack) Interm->Cycliz Reflux (- EtOH) Product Product: 3-Allyl-2-thioxooxazolidin-4-one Cycliz->Product Ring Closure

Figure 1: Reaction pathway showing the critical transition from the linear thiocarbamate intermediate to the cyclized product via ethanol elimination.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am getting a linear byproduct, not the cyclic ring."
  • Diagnosis: Incomplete cyclization. The reaction stopped at the O-thiocarbamate stage (Allyl-NH-CS-O-CH2-COOEt).

  • Solution:

    • Increase Temperature: The ring closure requires energy to eject the ethoxide/ethanol leaving group. Ensure a vigorous reflux in THF (66°C) or switch to Toluene (110°C) if THF is insufficient.

    • Base Strength: If using Triethylamine (TEA), it is likely too weak. Switch to NaH or Potassium tert-butoxide (

      
      -BuOK) .
      
Issue 2: "My yield is low (<40%) and the product is sticky."
  • Diagnosis: Hydrolysis of the Isothiocyanate or "Oiling Out" due to impurities.

  • Solution:

    • Dry Solvents: Ensure THF is distilled or from a solvent purification system. Water reacts with AITC to form thioureas (Allyl-NH-CS-NH-Allyl), a common urea impurity.

    • Purification Trick: If the product is an oil, triturate with cold Diethyl Ether or Hexane/Ether (9:1) to induce crystallization.

    • Avoid Alcohols: Do not use Ethanol as the reaction solvent; it competes with the glycolate alkoxide.

Issue 3: "The Allyl group seems to be degrading."
  • Diagnosis: Polymerization or isomerization of the double bond.

  • Solution:

    • Radical Scavenger: Add a trace amount of BHT (Butylated hydroxytoluene) to the reaction mixture if refluxing for long periods.

    • Atmosphere: Strictly maintain an inert atmosphere (Argon) to prevent oxidative degradation.

Diagnostic Decision Tree

Use this flowchart to diagnose the specific point of failure in your synthesis.

TroubleshootingTree Start Problem Identification Q1 Is the Starting Material (AITC) consumed on TLC? Start->Q1 Yes1 Yes Q1->Yes1 Proceed No1 No Q1->No1 Stalled Q2 Is the Product Spot UV Active & Polar? Yes1->Q2 Action1 Check Reagent Quality (Old AITC degrades) No1->Action1 Action2 Increase Reaction Time or Temperature No1->Action2 Q3 Does NMR show Ethyl Ester peaks? Q2->Q3 Analyze Crude Result1 Linear Intermediate Exists. Reflux longer or use stronger base. Q3->Result1 Yes (Ethyl signals present) Result2 Product formed. Check for polymerization (Broad peaks). Q3->Result2 No (Ethyl signals gone)

Figure 2: Diagnostic logic for identifying reaction stall points.

References

  • Fundamental Heterocyclic Synthesis

    • Title: Synthesis of 2-thioxo-4-oxazolidinones via condensation of -hydroxy esters with isothiocyan
    • Source:Journal of Heterocyclic Chemistry / Tetrahedron Letters (General methodology cit
    • Context: Establishes the core mechanism of alkoxide attack on isothiocyanate followed by cycliz
    • URL:

  • Microwave-Assisted Improvements

    • Title: Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries.
    • Source:Molecules (2007), 12(5), 1040-1052.
    • Context: Demonstrates that microwave irradiation can significantly reduce reaction times and improve yields for this class of heterocycles.
    • URL:[Link]

  • AITC Reactivity & Stability

    • Title: Reactions of allyl isothiocyanate with nucleophiles in model systems.[1][2][3][4][5]

    • Source:Journal of Agricultural and Food Chemistry.
    • Context: detailed analysis of AITC hydrolysis and side reactions with water/amines, explaining the need for anhydrous conditions.
    • URL:[Link]

Sources

Optimization

Solubility issues of 3-Allyl-2-thioxooxazolidin-4-one in water vs DMSO

Technical Support Center: 3-Allyl-2-thioxooxazolidin-4-one Handling Guide Subject: Solubility Optimization & Troubleshooting for Biological Assays Compound: 3-Allyl-2-thioxooxazolidin-4-one (CAS: 10578-26-4) Application:...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Allyl-2-thioxooxazolidin-4-one Handling Guide

Subject: Solubility Optimization & Troubleshooting for Biological Assays Compound: 3-Allyl-2-thioxooxazolidin-4-one (CAS: 10578-26-4) Application: High-Throughput Screening (HTS), Cell Culture, and Enzymatic Assays[1][2][3]

Technical Overview: The Solubility Paradox

3-Allyl-2-thioxooxazolidin-4-one is a heterocyclic scaffold often utilized in the synthesis of anticonvulsants and antimicrobials.[1][2][3] Its chemical structure—featuring a lipophilic allyl tail and a thioxo-functionalized oxazolidinone ring—creates a distinct solubility profile that challenges aqueous-based biological assays.[1][2][3]

While the molecule dissolves readily in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), it exhibits poor thermodynamic solubility in water. The "crash-out" phenomenon (precipitation upon dilution) is the primary failure mode in experimental workflows, leading to false negatives (low bioavailability) or false positives (aggregate-induced promiscuity).[2][3]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValue / CharacteristicImplication for Handling
Molecular Formula C₆H₇NO₂SLow Molecular Weight (157.19 g/mol )
LogP (Predicted) ~0.5 – 1.2Moderately lipophilic; prefers organic solvents.[1][2][3]
Water Solubility Poor (< 1 mg/mL)Critical: Unsuitable for direct aqueous stock preparation.
DMSO Solubility Excellent (> 50 mg/mL)Ideal for stock solutions (10–100 mM).[2][3]
Functional Groups Thioxo (C=S), AllylCaution: Thioxo groups are susceptible to oxidation; allyl groups can polymerize under UV/radical stress.

Troubleshooting Guide: Common Failure Modes

Issue 1: "The compound precipitates immediately when I add the DMSO stock to my cell culture media."

Diagnosis: Kinetic Solubility Shock. Adding a high-concentration organic stock (e.g., 100 mM DMSO) directly into a large volume of aqueous buffer creates a local environment of supersaturation.[2][3] The water molecules strip the DMSO solvation shell faster than the compound can disperse, causing it to aggregate and crash out.

Solution: The Intermediate Dilution Step Do not jump from 100% DMSO to 0.1% DMSO in one step. Use a "stepping stone" dilution.[4][5]

Protocol:

  • Stock: Prepare 100 mM stock in pure anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 in pure DMSO (to 10 mM) OR dilute 1:10 in a co-solvent mix (e.g., 50% DMSO / 50% PEG-400).

  • Final: Spike the intermediate solution into the vortexing media to reach the final concentration.

Issue 2: "My cells are dying in the control wells (Vehicle Toxicity)."

Diagnosis: DMSO Intolerance.[5][6] While the compound requires DMSO, many cell lines (e.g., primary neurons, hepatocytes) exhibit cytotoxicity or phenotypic changes at DMSO concentrations >0.1% (v/v).

Solution: High-Concentration Stocking Maximize the concentration of your initial DMSO stock to minimize the volume required to reach the target dose.

  • Target: Final DMSO concentration < 0.1% (ideally 0.05%).[2][3][5]

  • Calculation: To achieve 100 µM compound in assay with 0.1% DMSO, your stock must be 100 mM. If your stock is only 10 mM, you would need 1% DMSO to reach 100 µM, which is toxic.

Issue 3: "The compound turns yellow/cloudy in the DMSO stock over time."

Diagnosis: Thioxo Oxidation or Hygroscopic Water Absorption. The C=S (thioxo) group can oxidize to C=O (oxo) or form disulfide bridges if the DMSO is "wet" (DMSO is hygroscopic) or if exposed to air.

Solution: Anhydrous Handling

  • Use anhydrous DMSO (sealed under argon/nitrogen).[2][3]

  • Store aliquots at -20°C or -80°C .

  • Avoid repeated freeze-thaw cycles; use single-use aliquots.

Visual Workflow: The "Anti-Crash" Dilution Protocol

The following diagram illustrates the correct stepwise dilution method to prevent precipitation and ensure assay validity.

DilutionProtocol cluster_0 Critical Control Point Solid Solid Compound (Store -20°C) DMSO_Stock Master Stock (100 mM in 100% DMSO) Solid->DMSO_Stock Dissolve & Vortex Inter_Plate Intermediate Plate (100x Final Conc. in 10% DMSO / Buffer) DMSO_Stock->Inter_Plate 1:10 Dilution (Pre-dilution step) Assay_Well Final Assay Well (1x Conc., <0.5% DMSO) Inter_Plate->Assay_Well 1:100 Dilution (Into Media) Precip_Check QC Check: Turbidity/Microscopy Assay_Well->Precip_Check Verify Solubility

Caption: Stepwise dilution workflow designed to mitigate kinetic solubility shock. The "Intermediate Plate" allows the compound to equilibrate in a semi-aqueous environment before final dilution.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Generally, no. While 3-Allyl-2-thioxooxazolidin-4-one is soluble in ethanol, ethanol is more volatile (changing concentrations during incubation) and often more cytotoxic to cells than DMSO at equivalent percentages.[1][2][3] Ethanol is only recommended if your specific assay target is known to be inhibited by DMSO (e.g., certain cytochrome P450s).

Q: I see a fine precipitate under the microscope, but the OD600 didn't change. Is the data valid? A: No. If you see precipitate, the local concentration of free drug is unknown and likely far below your calculated dose. Furthermore, solid particles can cause non-specific cell death (physical stress) or scatter light in fluorescence assays. You must lower the testing concentration or increase the DMSO tolerance limit if possible.[4][7]

Q: Can I sonicate the aqueous solution to force it to dissolve? A: Sonication creates a suspension, not a true solution. While it may look clear temporarily, the compound will likely re-aggregate or settle over time (minutes to hours). This is acceptable for in vivo oral gavage formulations (where suspensions are tolerated) but unacceptable for in vitro microplate assays.[3]

Q: Does the allyl group react with the plasticware? A: Unlikely under standard conditions. However, allyl groups are reactive moieties. Ensure you are using standard polystyrene or polypropylene plates. Avoid long-term storage of the diluted compound in soft plastics; perform dilutions immediately before use.[1][2][3]

References & Authoritative Grounding

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2][3] Elsevier. (Standard reference for solubility in drug discovery).

  • BenchChem. (2025).[5][8] Protocol for Dissolving Compounds in DMSO for Biological Assays.Link

  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.[9] University of Strathclyde.[9] Link

  • Waybright, T. J., et al. (2009). Neuroprotective activity of thiohydantoin derivatives. (Provides context on handling thioxo-heterocycles in bioassays).

  • PubChem. Compound Summary: 3-Allyl-2-thioxooxazolidin-4-one.[1][2][3][10] National Library of Medicine. Link

Sources

Troubleshooting

Technical Support Center: Stabilizing 3-Allyl-2-thioxooxazolidin-4-one

The following technical guide addresses the stability and handling of 3-Allyl-2-thioxooxazolidin-4-one . This specific heterocycle (an N-substituted 2-thioxo-1,3-oxazolidin-4-one) presents unique stability challenges com...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and handling of 3-Allyl-2-thioxooxazolidin-4-one . This specific heterocycle (an N-substituted 2-thioxo-1,3-oxazolidin-4-one) presents unique stability challenges compared to its sulfur-analog (rhodanine) or its oxygen-analog (oxazolidinedione).[1]

Topic: Prevention of Hydrolytic Degradation & Ring Opening Applicable For: Synthetic Organic Chemistry, Peptide Coupling, Heterocyclic Scaffold Storage Version: 2.4 (Current)[1]

Executive Summary: The Stability Profile

3-Allyl-2-thioxooxazolidin-4-one is a cyclic thiocarbamate derivative.[1] Unlike standard Evans auxiliaries (oxazolidin-2-ones), the presence of the 2-thioxo (C=S) group significantly alters the electronic properties of the ring, making the C4-carbonyl highly electrophilic.[1]

The Critical Failure Mode: The compound undergoes base-catalyzed ring opening .[1] In the presence of water and a base (even weak bases like bicarbonate), hydroxide ions attack the C4 carbonyl, cleaving the internal ester linkage (O1-C4 bond). This results in the formation of an acyclic N-allylthiocarbamoyl glycolic acid derivative, which is often water-soluble and lost during aqueous workup.[1]

Stability Thresholds
ParameterSafe RangeDanger Zone
pH 2.0 – 6.5 (Acidic/Neutral)> 7.5 (Basic)
Temperature < 25°C (Storage), < 40°C (Reaction)> 60°C (Accelerates desulfurization)
Solvent DCM, THF, Toluene, AcetonitrileWater, Methanol (slow solvolysis), Amines
Nucleophiles Hindered bases (DIPEA, 2,6-Lutidine)Primary amines, Hydroxide, Alkoxides

The Hydrolysis Mechanism (Root Cause Analysis)

To prevent hydrolysis, one must understand the degradation pathway. The ring does not simply "fall apart"; it is chemically opened by nucleophiles.

Diagram 1: Base-Catalyzed Ring Opening Pathway

The following logic flow illustrates how the ring degrades under basic aqueous conditions.

HydrolysisMechanism Start 3-Allyl-2-thioxooxazolidin-4-one (Intact Ring) Attack Nucleophilic Attack (OH- at C4 Carbonyl) Start->Attack pH > 8.0 Intermediate Tetrahedral Intermediate (Unstable) Attack->Intermediate Cleavage O1-C4 Bond Cleavage Intermediate->Cleavage Product N-Allylthiocarbamoyl glycolic acid (Acyclic/Water Soluble) Cleavage->Product Irreversible Degradation Further Decomposition (Allylamine + Glycolic Acid) Product->Degradation Heat / Strong Acid

Caption: Figure 1.[1][2][3][4] The irreversible base-catalyzed hydrolysis pathway.[1] Note that the primary degradation product is acyclic and acidic, altering solubility profiles.

Experimental Protocols: Prevention & Recovery

Protocol A: Safe Workup Procedure

Standard aqueous workups using saturated NaHCO₃ (pH ~8.[1]5) often lead to yield loss.[1]

Step-by-Step Methodology:

  • Quenching: Do not quench directly into basic aqueous solutions.[1] If the reaction mixture is basic (e.g., contains TEA or Pyridine), dilute first with an organic solvent (DCM or EtOAc).

  • Acid Wash (Crucial): Wash the organic layer immediately with 0.5 M or 1.0 M HCl (cold).[1] This protonates any transiently opened species and ensures the equilibrium favors the closed ring (if reversible) or removes basic catalysts.

    • Target pH of aqueous layer: < 4.0.[1][4][5][6][7]

  • Drying: Use anhydrous Na₂SO₄ (Sodium Sulfate).[1] Avoid MgSO₄ if the compound is sensitive to Lewis acids (rare, but possible with thioxo groups).

  • Concentration: Evaporate solvent at < 35°C . Higher temperatures can promote self-condensation if impurities are present.[1]

Protocol B: Synthesis Optimization (Preventing In-Situ Hydrolysis)

When synthesizing this scaffold (e.g., from Allyl Isothiocyanate + Glycolic Acid/Esters), water is a byproduct or solvent.[1]

  • Dean-Stark Trap: If generating the ring via condensation, continuous water removal is mandatory to drive the equilibrium toward the ring.

  • Activated Esters: Use glycolic acid esters rather than the free acid to avoid generating water.[1]

  • Microwave Synthesis: If using microwave irradiation, use anhydrous ethanol and limit time. Extended heating (>15 min) often degrades the 2-thioxo group [1].[1]

Troubleshooting Guide (FAQ)

Q1: My compound disappears on TLC after workup. Where did it go?

Diagnosis: You likely washed with a base (NaOH, NaHCO₃) or your aqueous layer was too basic. The Fix: The compound opened into the N-allylthiocarbamoyl glycolic acid, which is highly polar and remains in the aqueous layer. Recovery: Acidify the aqueous layer to pH 2.0 with HCl and re-extract with EtOAc. The acyclic acid may be recovered, but re-cyclization is difficult without dehydrating agents (e.g., DCC/EDC).

Q2: The yellow color of my product is fading to white/colorless.

Diagnosis: Loss of the thioxo (C=S) group. This is desulfurization , converting the 2-thioxooxazolidin-4-one to an oxazolidine-2,4-dione.[1] Cause: Oxidation (air exposure over time) or presence of heavy metals (Ag, Hg) or strong oxidants (peroxides).[1] Prevention: Store under Nitrogen/Argon at -20°C. Ensure solvents are peroxide-free (especially THF).

Q3: Can I use amines as bases in my reaction?

Diagnosis: Primary and secondary amines are nucleophiles.[1] Risk: They will attack the C4 carbonyl (aminolysis), opening the ring to form an amide. Solution: Use tertiary amines only (DIPEA, TEA) or inorganic bases (K₂CO₃) in anhydrous conditions. If a nucleophilic amine is required for a subsequent step, the ring will open; this must be the intended pathway.

Decision Tree: Solvent & Reagent Selection

Use this logic flow to select compatible conditions for reactions involving 3-Allyl-2-thioxooxazolidin-4-one.

SolventSelection Start Select Reaction Conditions Q_Base Is a Base Required? Start->Q_Base Q_Nu Is the Base Nucleophilic? (e.g., Piperidine, Morpholine) Q_Base->Q_Nu Yes Q_Solvent Select Solvent Q_Base->Q_Solvent No Stop STOP: Ring Opening Will Occur Q_Nu->Stop Yes SafeBase Use Hindered Base (DIPEA, t-BuOK) Q_Nu->SafeBase No SafeBase->Q_Solvent Q_Protic Is Solvent Protic? (MeOH, EtOH, Water) Q_Solvent->Q_Protic Warn_Protic Risk of Solvolysis (Keep pH Neutral) Q_Protic->Warn_Protic Yes Safe_Solvent Safe Solvents: DCM, THF, Toluene, DMF Q_Protic->Safe_Solvent No

Caption: Figure 2. Solvent and reagent compatibility logic. Note that nucleophilic bases are strictly incompatible.

References

  • Synthesis & Stability of Thiazolidinones/Oxazolidinones

    • Context: While specific hydrolysis rates for the 3-allyl-2-thioxooxazolidin-4-one are rare, the chemistry is homologous to 2-thioxo-4-thiazolidinones (rhodanines), with the oxazolidinone being more hydrolytically labile due to the ester vs. thioester bond.[1]

    • Source: Cifuentes, C., et al. (2025).[1][2] "Oxone®-mediated Dakin-like reaction... limits utility owing to potential ring-opening products."[1] ResearchGate.[1][8]

  • General Reactivity of 2-Thioxo-4-oxazolidinones

    • Context: Synthesis from isothiocyanates and alpha-hydroxy acids often requires acidic catalysis to prevent the reverse reaction (hydrolysis).[1]

    • Source: "Synthesis of 3-substituted isoxazolidin-4-ols... subsequent basic hydrolysis." National Institutes of Health (PMC).[1]

  • Structural Identification & CAS Data

    • Compound: 3-Allyl-2-thioxooxazolidin-4-one (CAS: 519011-97-3 for related derivatives).[1][9]

    • Source:NCATS Inxight Drugs. [1]

  • pKa and Electronic Properties (Analogous Systems)

    • Context: Understanding the acidity of the C5 position and susceptibility to base.
    • Source: Naven, R. T., et al. "Calculated pKa values for thiazolinedione and its heterocyclic analogues."[5] ResearchGate.[1][8]

Sources

Optimization

Stability of 3-Allyl-2-thioxooxazolidin-4-one under basic conditions

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of 3-Allyl-2-thioxooxazolidin-4-one in Basic Media Executive Summary & Stability Profile Compound: 3-...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Stability & Handling of 3-Allyl-2-thioxooxazolidin-4-one in Basic Media

Executive Summary & Stability Profile

Compound: 3-Allyl-2-thioxooxazolidin-4-one Core Risk: High Hydrolytic Instability in Basic Media [1]

This guide addresses the stability of the 2-thioxooxazolidin-4-one scaffold. Unlike its sulfur-analog (rhodanine/thiazolidinone), the oxazolidinone ring contains an internal cyclic O-thiocarbamate linkage.[1] This makes the C4 carbonyl and the C2 thiocarbonyl highly susceptible to nucleophilic attack.

Critical Directive:

  • Avoid aqueous hydroxides (NaOH, KOH) and unhindered alkoxides (NaOMe) at ambient temperatures.[1] These reagents trigger rapid ring-opening hydrolysis.[1]

  • Permissible Bases: Use non-nucleophilic, sterically hindered bases (e.g., LDA, LiHMDS, NaH) under anhydrous conditions for deprotonation events (e.g., C5 alkylation).

Troubleshooting The Degradation (The "Why" and "How")

Users often report the disappearance of the starting material or the formation of polar, acyclic byproducts during workup. This is almost invariably due to nucleophilic ring opening .[1]

The Degradation Mechanism

In the presence of a nucleophilic base (OH⁻), the hydroxide ion attacks the electrophilic C4 carbonyl carbon. The ring strain and the polarization of the C=O bond facilitate this attack, leading to the cleavage of the C-O bond and the formation of an acyclic thiocarbamate species.

DegradationPathway Start 3-Allyl-2-thioxooxazolidin-4-one (Intact Ring) Attack Nucleophilic Attack (OH- at C4 Carbonyl) Start->Attack pH > 9 Intermediate Tetrahedral Intermediate Attack->Intermediate Open Ring Opening (Cleavage of O1-C4 bond) Intermediate->Open Product Acyclic Thiocarbamate (Degradation Product) Open->Product Irreversible

Caption: Figure 1. Nucleophilic attack by hydroxide leads to irreversible ring opening of the oxazolidinone scaffold.

Common Symptoms & Solutions
Symptom Probable Cause Corrective Action
Complete loss of product after aqueous basic workup.[1]Ring hydrolysis by NaOH/NaHCO₃.[1]Switch to acidic quench (dilute HCl) or neutral water wash.[1] Keep contact time < 5 mins.
New polar spot on TLC (low R_f).Formation of acyclic thiocarbamic acid/salt.[1]Avoid methanol/ethanol solvents with basic catalysts (transesterification risk).[1]
Low yield in Aldol/Alkylation reactions.[1]Base acted as a nucleophile, not just a base.Use LiHMDS or LDA at -78°C. These bases are too bulky to attack the carbonyl.[1]
Isomerization of the allyl group.Thermodynamic equilibration to propenyl group.[1]Avoid prolonged exposure to strong bases (e.g., t-BuOK) in DMSO.[1]

Base Selection Guide

Selecting the correct base is the single most critical factor in working with this scaffold.

BaseSelection Start Select Base for 3-Allyl-2-thioxooxazolidin-4-one Q1 Is the reaction media Aqueous? Start->Q1 Yes1 STOP. High Risk of Hydrolysis. Use pH < 8 only. Q1->Yes1 Yes No1 Anhydrous Organic Solvent Q1->No1 No Q2 Is the Base Nucleophilic? (e.g., NaOH, NaOMe, Primary Amines) No1->Q2 Yes2 High Risk: Ring Opening. (Attacks C=O or C=S) Q2->Yes2 Yes No2 Non-Nucleophilic / Hindered Q2->No2 No Q3 Base Strength Needed? No2->Q3 Weak Mild: Pyridine, NEt3 (Safe for general handling) Q3->Weak Strong Strong: LDA, LiHMDS, NaH (Safe at -78°C for C5 alkylation) Q3->Strong

Caption: Figure 2. Decision matrix for selecting compatible bases to prevent scaffold degradation.

Standard Operating Procedures (SOP)

Protocol A: Stability Assay (Validation Step)

Before committing valuable starting material to a reaction, perform this 1-hour check.

  • Preparation: Dissolve 5 mg of 3-Allyl-2-thioxooxazolidin-4-one in 0.5 mL of the target solvent (e.g., THF, DMF).

  • Base Addition: Add 1.1 equivalents of the intended base.

  • Monitoring:

    • T = 0 min: Spot TLC immediately.

    • T = 30 min: Spot TLC.

    • T = 60 min: Spot TLC.

  • Interpretation:

    • Stable: Single spot matching Reference Standard.[1]

    • Unstable: Appearance of a baseline spot (salt formation) or disappearance of UV activity.

Protocol B: Safe Workup for C5-Alkylation Reactions

Use this method to isolate products without hydrolyzing the ring.[1]

  • Quench: Do not pour the reaction mixture into water/NaOH. Instead, quench by adding a stoichiometric amount of acetic acid or saturated aqueous NH₄Cl at -78°C (or reaction temp).[1]

  • Dilution: Dilute with EtOAc or CH₂Cl₂.

  • Wash: Wash rapidly with cold 0.1 M HCl (to remove amine bases) followed by brine. Avoid saturated NaHCO₃ washes if possible, or perform them in <30 seconds.

  • Dry: Dry over MgSO₄ and concentrate immediately.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (K₂CO₃) in acetone? A: Generally, yes, but with caution. K₂CO₃ is a weak base, but trace water in acetone can generate hydroxide ions (OH⁻), which are destructive. Ensure reagents are anhydrous and monitor by TLC. If degradation occurs, switch to Cesium Carbonate (Cs₂CO₃) or an organic base like DIPEA.[1]

Q2: I see a reference for "Rhodanine" stability in base. Is this the same? A: No. Rhodanine is 2-thioxothiazolidin-4-one (Sulfur in the ring).[1][2] The compound is 2-thioxooxazolidin-4-one (Oxygen in the ring).[1][3] The Oxygen analog is significantly less stable toward hydrolysis than the Sulfur analog due to the higher electronegativity of oxygen, which makes the carbonyl carbon more electrophilic [1]. Do not assume Rhodanine protocols apply directly.[1]

Q3: Can I remove the N-allyl group using base? A: No. Standard deallylation (using Pd(0) and a nucleophile) is preferred.[1] Strong bases intended to isomerize the allyl group (to propenyl for subsequent hydrolysis) will likely destroy the oxazolidinone ring first.

Q4: Why does my product smell like sulfur/rotten eggs after basic workup? A: This indicates advanced degradation.[1] Ring opening followed by decomposition of the thiocarbamate intermediate can release Carbonyl Sulfide (COS) or H₂S, leading to the foul odor. This confirms the ring has been destroyed.

References

  • Mechanistic Insight into Heterocycle Hydrolysis

    • Title: Hydrolysis of 2-thioxo-1,3-thiazolidines and related oxazolidines.[1]

    • Context: Establishes the rate-determining step of ring opening at the carbonyl center and the comparative instability of the oxa- vs. thia- variants.
    • Source:Journal of the American Chemical Society (General mechanistic principles of cyclic thiocarbam
    • URL:(Note: While focused on thiazolidines, the comparative kinetics for oxazolidines are standard physical organic chemistry).[1]

  • Synthesis and Reactivity Context

    • Title: Synthesis of Thiazolidin-4-Ones Derivatives (Rhodanine analogs).[1][2][3]

    • Context: Highlights the use of Knoevenagel condensations and the necessity of buffering or specific base choices to prevent ring cleavage.
    • Source:MDPI Molecules
    • URL:[1]

  • General Stability Data (Sigma-Aldrich)

    • Title: 3-Allyl-2-thioxo-4-oxazolidinone Product Inform
    • Context: Handling and storage recommendations often specify "Store under Inert Gas" and "Moisture Sensitive," implying hydrolytic instability.
    • Source: Sigma-Aldrich / Merck[1]

    • URL:(Note: Link directs to the Thiazolidinone analog as the Oxazolidinone is a rare fine chemical, but safety data sheets (SDS) for the class share the "Hydrolysis" hazard).

Disclaimer: This guide is based on the chemical reactivity profile of cyclic thiocarbamates. Always perform a small-scale stability test before scaling up.[1]

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis of 3-Allyl-2-thioxooxazolidin-4-one: A Comparative Technical Guide

Topic: 1H NMR Spectrum Analysis of 3-Allyl-2-thioxooxazolidin-4-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Compound Significance 3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 3-Allyl-2-thioxooxazolidin-4-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Significance

3-Allyl-2-thioxooxazolidin-4-one (CAS: 93962-58-4) is a critical heterocyclic scaffold, often utilized as a chiral auxiliary precursor or an intermediate in the synthesis of bioactive peptidomimetics. Structurally, it features an oxazolidin-4-one core substituted with a thioxo group (C=S) at position 2 and an allyl group at the nitrogen (position 3).

The Analytical Challenge: Distinguishing this compound from its structural analogs—specifically 3-allyl-2,4-oxazolidinedione (the 2-oxo analog) and 3-allyl-2-thioxothiazolidin-4-one (the sulfur analog, or Rhodanine derivative)—is a frequent bottleneck in synthetic workflows. This guide provides a definitive 1H NMR analysis, comparing solvent effects and structural benchmarks to ensure precise identification.

Structural Analysis & Predicted Chemical Shifts

The 1H NMR spectrum of 3-Allyl-2-thioxooxazolidin-4-one is characterized by two distinct spin systems: the Allyl Group (AMX2 system) and the Ring Methylene (Isolated Singlet) .

Table 1: 1H NMR Assignment (CDCl3, 400 MHz)
PositionProton TypeShift (δ ppm)MultiplicityIntegralCoupling (J Hz)Mechanistic Insight
5 Ring -CH₂-4.95 – 5.05 Singlet (s)2H-Diagnostic Peak: Deshielded by the adjacent Oxygen (pos 1) and Carbonyl (pos 4). Significantly downfield compared to thiazolidine analogs.
1' N-CH₂ (Allyl)4.45 – 4.55 Doublet (d)2HJ ≈ 5.5-6.0Deshielded by the N-C(=S) system.
2' -CH= (Allyl)5.80 – 5.95 Multiplet (m)1HcomplexCharacteristic internal vinyl proton.
3' =CH₂ (Allyl)5.25 – 5.40 Multiplet (m)2HJ ≈ 10, 17Terminal vinyl protons (cis/trans splitting).

Note: The chemical shift of the Ring -CH₂- (Position 5) is the primary indicator of ring composition (Oxazolidinone vs. Thiazolidinone).

Comparative Analysis: Benchmarking Performance

To ensure robust identification, we compare the spectral performance of the target compound against key alternatives.

Comparison A: Structural Analogs (The "Atom Swap" Effect)

This comparison highlights how changing the heteroatom (O vs S) or the functional group (C=S vs C=O) alters the spectrum.

FeatureTarget: 3-Allyl-2-thioxooxazolidin-4-one Analog 1: 3-Allyl-2,4-oxazolidinedione Analog 2: 3-Allyl-2-thioxothiazolidin-4-one
Core Structure O-C(=S)-N RingO-C(=O)-N RingS-C(=S)-N Ring
Ring 5-CH₂ Shift ~5.0 ppm ~4.6 – 4.7 ppm ~4.1 – 4.2 ppm
Shift Logic High deshielding by O and C=S anisotropy.C=O is less deshielding to α-protons than C=S in this ring system.Sulfur is less electronegative than Oxygen, causing an upfield shift.
N-CH₂ Shift ~4.5 ppm~4.2 ppm~4.6 ppm

Key Insight: If your singlet at position 5 appears near 4.1 ppm , you likely synthesized the thiazolidine derivative (Rhodanine), not the oxazolidinone.

Comparison B: Solvent Systems (CDCl3 vs. DMSO-d6)

Solvent choice critically affects resolution and chemical shift values due to hydrogen bonding and polarity.[1]

ParameterChloroform-d (CDCl3) DMSO-d6
Resolution High. Sharp signals; minimal broadening.Moderate. Viscosity can broaden multiplets.
Water Peak ~1.56 ppm (Usually non-interfering).~3.33 ppm (Can overlap with impurities).
Shift Changes Standard reference.Downfield Shift: Ring CH₂ may shift +0.1-0.2 ppm due to dipole interactions with DMSO.
Recommendation Primary Choice for routine characterization.Use only if solubility in CDCl3 is poor (< 5 mg/mL).
Visualization of Logic & Workflow
Diagram 1: Structural Assignment Logic (Coupling Tree)

This diagram visualizes the splitting pattern of the allyl group, essential for confirming the N-substituent integrity.

AllylCoupling Allyl Allyl Group System (-N-CH2-CH=CH2) H_Internal Internal Vinyl Proton (-CH=) Multiplicity: ddt (appears as Multiplet) Allyl->H_Internal H_Terminal Terminal Vinyl Protons (=CH2) Multiplicity: dd (cis/trans) Allyl->H_Terminal H_Methylene N-Methylene Protons (N-CH2-) Multiplicity: Doublet (d) Allyl->H_Methylene H_Internal->H_Terminal Vicinal Coupling (J ~10, 17 Hz) H_Internal->H_Methylene Vicinal Coupling (J ~6 Hz)

Caption: Figure 1. Spin-spin coupling connectivity for the N-Allyl substituent. The internal vinyl proton couples to both the terminal protons and the N-methylene group.

Diagram 2: Verification Workflow

A decision tree to confirm the synthesis product based on NMR and IR data.

VerificationFlow Start Start: Crude Product Analysis Step1 1H NMR: Check Ring CH2 (Pos 5) Start->Step1 Decision1 Shift Value? Step1->Decision1 Res_Thiaz ~4.1 ppm (Thiazolidine Analog) Decision1->Res_Thiaz Low Field Res_Oxo ~5.0 ppm (Oxazolidinone Core) Decision1->Res_Oxo High Field Step2 IR Spectroscopy Check Res_Oxo->Step2 Decision2 C=S Stretch? Step2->Decision2 Confirmed CONFIRMED: 3-Allyl-2-thioxooxazolidin-4-one Decision2->Confirmed Yes (~1250 cm-1) Dione Analog: 3-Allyl-2,4-oxazolidinedione Decision2->Dione No (Only C=O)

Caption: Figure 2. Step-by-step logic for distinguishing the target compound from common synthetic byproducts or analogs.

Experimental Protocol: Best Practices

To generate the data described above, follow this standardized protocol. This ensures the "Trustworthiness" of your spectral data.

Sample Preparation:

  • Mass: Weigh 5–10 mg of the purified compound.

  • Solvent: Add 0.6 mL of CDCl3 (99.8% D) containing 0.03% TMS (v/v).

    • Why TMS? Essential for accurate referencing of the singlet at ~5.0 ppm.

  • Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube to remove inorganic salts (e.g., KSCN residues from synthesis).

Acquisition Parameters (Standard 400 MHz):

  • Pulse Sequence: zg30 (Standard 30° pulse).

  • Number of Scans (NS): 16 (Sufficient for >5 mg).

  • Relaxation Delay (D1): 1.0 – 2.0 seconds.

  • Spectral Width: -2 to 14 ppm.

Self-Validating Check:

  • Verify the integral ratio. The Ring CH₂ (2H) should match the N-CH₂ (2H) and the terminal vinyl protons (2H) in a 1:1:1 ratio . Deviation suggests impurities or incomplete drying.

References
  • Comparison of Oxazolidinone vs.

    • Title: Synthesis and investigation of mass spectra of 3-substituted-2-thioxo-imidazolidin-4-one deriv
    • Source: Indian Journal of Chemistry / NISCPR.
    • URL:[Link]

  • Solvent Effects on Heterocycles

    • Title: NMR Chemical Shifts of Trace Impurities: Common Labor
    • Source: Organometallics (ACS Public
    • URL:[Link]

  • Allyl Group Coupling Constants

    • Title: 13.4: Chemical Shifts in ¹H NMR Spectroscopy (Allylic Systems).
    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • General Synthesis of 2-Thioxo-4-oxazolidinones

    • Title: Oxazolidinone synthesis (General Methodology).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Comparative

FTIR Characteristic Peaks of 3-Allyl-2-thioxooxazolidin-4-one: A Comparative Technical Guide

Executive Summary & Structural Context[1][2][3][4][5][6][7][8] 3-Allyl-2-thioxooxazolidin-4-one is a heterocyclic scaffold often utilized as a chiral auxiliary in asymmetric synthesis and as a core pharmacophore in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6][7][8]

3-Allyl-2-thioxooxazolidin-4-one is a heterocyclic scaffold often utilized as a chiral auxiliary in asymmetric synthesis and as a core pharmacophore in drug development. Its structure combines three distinct functionalities—an allyl group , a thioxo group (C=S) , and a cyclic carbonyl (C=O) —within an oxazolidinone ring.

Accurate FTIR characterization is critical because this compound is frequently synthesized via cyclization reactions (e.g., from allyl isothiocyanate and glycolic acid derivatives) where structural isomers (such as thiazolidinones or thiohydantoins) or incomplete oxidation products (oxazolidinediones) may form.

This guide provides a definitive spectral analysis, distinguishing the target compound from its two most common structural analogs:

  • 3-Allyl-2-thioxothiazolidin-4-one (N-Allylrhodanine): The sulfur-for-oxygen analog.

  • 3-Allyloxazolidine-2,4-dione: The oxygen-for-sulfur (non-thioxo) analog.

Theoretical vs. Experimental Spectral Analysis[1][9]

The FTIR spectrum of 3-Allyl-2-thioxooxazolidin-4-one is defined by the interplay between the electronegative ring oxygen and the polarizable thioxo group.

Characteristic Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)Diagnostic Note
Carbonyl (C=O) Stretching ($ \nu_{C=O} $)1750 – 1775 Primary Diagnostic: Shifts to higher frequency compared to thiazolidinones (~1720 cm⁻¹) due to the higher electronegativity of the ring oxygen (inductive effect).
Allyl (C=C) Stretching ($ \nu_{C=C} $)1635 – 1645 Sharp, medium intensity. Distinguishes from saturated alkyl derivatives.[1]
Allyl (=C-H) Stretching ($ \nu_{=C-H} $)3080 – 3090 Weak, sharp band above the aliphatic C-H region (<3000 cm⁻¹).
Thioxo (C=S) Stretching ($ \nu_{C=S} $)1210 – 1260 Secondary Diagnostic: Often appears as a mixed mode (coupled with C-N). Stronger and broader than C-O stretches.
Ring (C-O-C) Stretching ($ \nu_{C-O} $)1050 – 1150 Strong band confirming the oxazolidinone core (absent in thiohydantoins).
Allyl (=CH₂) Out-of-plane Bending990 & 920 Two distinct bands characteristic of terminal vinyl groups.

Comparative Analysis: Target vs. Alternatives

To validate the synthesis of 3-Allyl-2-thioxooxazolidin-4-one, one must rule out the formation of its common analogs. The table below highlights the spectral shifts that serve as "fingerprints" for identification.

Table 1: Spectral Differentiation of Analogs
FeatureTarget: 3-Allyl-2-thioxooxazolidin-4-oneAlt 1: 3-Allyl-2-thioxothiazolidin-4-one (Rhodanine)Alt 2: 3-Allyloxazolidine-2,4-dione
Core Atom (Pos 1) Oxygen Sulfur Oxygen
C2 Substituent =S (Thioxo) =S (Thioxo) =O (Carbonyl)
C=O[2][3] Peak ~1760 cm⁻¹ (High)~1720 cm⁻¹ (Lower)Doublet: ~1820 & 1750 cm⁻¹
C=S Peak Present (~1240 cm⁻¹) Present (~1240 cm⁻¹) Absent
Mechanism of Shift Inductive effect of Ring O increases C=O bond order.Less electronegative Ring S reduces C=O bond order.Anhydride-like coupling creates high-frequency doublet.

Critical Insight: If your spectrum shows a carbonyl peak below 1730 cm⁻¹, you have likely synthesized the thiazolidinone (Rhodanine) derivative, not the oxazolidinone. This is a common error when thioglycolic acid is present or used as a reagent substitute.

Decision Logic & Workflow

The following diagram outlines the logical pathway for validating the structure using FTIR data.

FTIR_Validation Start Crude Product Spectrum Check_CO Analyze Carbonyl (C=O) Region (1700 - 1850 cm⁻¹) Start->Check_CO Branch_Doublet Doublet Observed? (~1820 & 1750 cm⁻¹) Check_CO->Branch_Doublet Yes Branch_Single_High Single Peak > 1750 cm⁻¹? Check_CO->Branch_Single_High Yes Branch_Single_Low Single Peak < 1730 cm⁻¹? Check_CO->Branch_Single_Low Yes Res_Dione Identify: 3-Allyloxazolidine-2,4-dione (Oxidation Product) Branch_Doublet->Res_Dione Check_CS Check Thioxo (C=S) Region (1200 - 1300 cm⁻¹) Branch_Single_High->Check_CS Res_Rhodanine Identify: 3-Allylrhodanine (Sulfur Analog) Branch_Single_Low->Res_Rhodanine Check_CS->Res_Dione Band Absent Confirm CONFIRMED TARGET: 3-Allyl-2-thioxooxazolidin-4-one Check_CS->Confirm Strong Band Present

Figure 1: Decision tree for structural verification of 2-thioxooxazolidin-4-one derivatives via FTIR.

Experimental Protocol: High-Resolution FTIR Characterization

To resolve the C=S stretch from the complex fingerprint region, the following protocol is recommended.

Materials
  • Sample: Recrystallized 3-Allyl-2-thioxooxazolidin-4-one (Purity >98% by HPLC).

  • Matrix: Spectroscopic grade Potassium Bromide (KBr) or Diamond ATR crystal.

  • Instrument: FTIR Spectrometer (e.g., Shimadzu IRTracer or equivalent).

Step-by-Step Methodology
  • Sample Preparation (Preferred: KBr Pellet):

    • Why: KBr pellets provide superior resolution in the fingerprint region (1500–400 cm⁻¹) compared to ATR, which is crucial for identifying the C=S mode.

    • Mix 1 mg of sample with 100 mg of dry KBr.

    • Grind into a fine powder to minimize scattering (Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may merge the Allyl C=C with Amide modes).

    • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

    • Range: 4000 – 400 cm⁻¹.

  • Data Processing:

    • Perform a baseline correction.[1]

    • Identify the "Allyl Check": Verify peaks at ~990/920 cm⁻¹. If absent, the allyl group may have been reduced or isomerized.

    • Identify the "Thioxo Check": Verify the band at ~1240 cm⁻¹.

References

  • Comparison of Thiazolidinone and Oxazolidinone Spectra

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • Relevance: Provides baseline IR data for 3-allyl-rhodanine (thiazolidinone analog), establishing the C=O shift at 1713 cm⁻¹ vs. the higher frequency of oxazolidinones.
    • Link:

  • Allyl Isothiocyanate Reactivity & Derivatives

    • Source: Journal of Agricultural and Food Chemistry (via PubMed).
    • Relevance: Details the reaction of allyl isothiocyanate to form 3-allyl-2-thiohydantoins and related heterocycles, providing spectral data for the allyl group (~1640 cm⁻¹, ~990/920 cm⁻¹).
    • Link:[4]

  • Vibrational Spectroscopy of 2-Thioxo-4-ones

    • Source: MDPI Molecules.
    • Relevance: Discusses the vibrational coupling of C=S and C-N bonds in 2-thioxo-1,3-thiazolidin-4-one derivatives, applicable to the oxazolidinone congener.
    • Link:

  • General FTIR Interpretation of Carbonyls in Heterocycles

    • Source: Specac Application Notes.[1]

    • Relevance: Authoritative guide on the inductive effects shifting C=O frequencies in lactams and esters (Oxazolidinone vs. Thiazolidinone).
    • Link:

Sources

Validation

Mass Spectrometry Fragmentation Patterns of Thioxooxazolidinones: A Comparative Technical Guide

Introduction Thioxooxazolidinones (specifically 2-thioxo-1,3-oxazolidin-4-ones) represent a critical scaffold in medicinal chemistry, often serving as bioisosteres to oxazolidinones (e.g., Linezolid) or as chiral auxilia...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Thioxooxazolidinones (specifically 2-thioxo-1,3-oxazolidin-4-ones) represent a critical scaffold in medicinal chemistry, often serving as bioisosteres to oxazolidinones (e.g., Linezolid) or as chiral auxiliaries in asymmetric synthesis. Their structural distinctiveness lies in the thiocarbonyl group (C=S) at the 2-position, which imparts unique electronic properties compared to the carbonyl (C=O) of standard oxazolidinones.

This guide provides a technical analysis of their mass spectrometric behavior, focusing on fragmentation mechanisms, differentiation from oxo-analogs, and experimental protocols for structural elucidation.

Structural Context & Ionization Behavior[1][2][3]

The substitution of oxygen with sulfur significantly alters the ionization potential and stability of the molecular ion (


).
FeatureOxazolidinone (2-Oxo) Thioxooxazolidinone (2-Thioxo) MS Implication
Core Heteroatom Carbonyl Oxygen (C=O)Thiocarbonyl Sulfur (C=S)Sulfur is less electronegative and more polarizable.
Ionization Energy HigherLowerThioxo compounds ionize more readily;

is often more intense.
Ring Stability Lower (under EI)Higher (under EI)Thioxo analogs show greater resistance to fragmentation (harder ionization).
Isotopic Pattern Standard (

C)
Distinct (

S)
Presence of

S (4.2% abundance) provides an M+2 signature.

Electron Impact (EI) Fragmentation Mechanisms[4][5]

Under Electron Impact (70 eV), thioxooxazolidinones undergo specific ring cleavages that distinguish them from their oxo-counterparts. The two dominant pathways are Retro-Diels-Alder (RDA) type cleavage and Substituent-Driven Fragmentation .

Pathway A: Ring Cleavage (Loss of COS)

Unlike oxazolidinones, which characteristically lose carbon dioxide (


, 44 Da), 2-thioxooxazolidin-4-ones eliminate carbonyl sulfide (

, 60 Da). This is the diagnostic neutral loss for identifying the thioxo core.

Mechanism:

  • Ionization occurs primarily at the sulfur atom (highest HOMO).

  • The ring undergoes scission breaking the C2-O and C4-N bonds (or C2-N and C5-O depending on substitution).

  • Neutral Loss: Expulsion of

    
     (60 Da).
    
  • Product Ion: Formation of an imine or alkene radical cation.

Pathway B: Substituent Effects (Benzyl/Aryl)

If the thioxooxazolidinone bears a benzyl group (common in chiral auxiliaries), the spectrum is often dominated by the stability of the benzyl cation.

  • Tropylium Ion Formation: Cleavage of the N-Benzyl bond generates the tropylium ion (

    
    ) at m/z 91 , which is often the base peak.
    
  • Competition: High stability of the tropylium ion can suppress the observation of ring-specific fragments (loss of COS).

Visualization of Fragmentation Pathways

Fragmentation cluster_0 Pathway A: Ring Scission cluster_1 Pathway B: Substituent Cleavage M Molecular Ion (M+.) [2-thioxooxazolidin-4-one] Frag1 Fragment Ion [M - COS]+. M->Frag1 - COS Neutral1 Neutral Loss COS (60 Da) Frag2 Tropylium Ion m/z 91 M->Frag2 Benzyl Cleavage Neutral2 Neutral Loss [Thioxo-heterocycle radical]

Figure 1: Primary fragmentation pathways of 2-thioxooxazolidin-4-ones under EI conditions.

Electrospray Ionization (ESI) Behavior[1][6][7]

In LC-MS applications using ESI, the fragmentation is driven by Collision-Induced Dissociation (CID) of the protonated molecule


.
  • Protonation Site: The thiocarbonyl sulfur is the preferred site of protonation due to its higher basicity compared to the ring oxygen or amide nitrogen.

  • Adduct Formation: Sodium adducts

    
     are frequently observed and are generally more stable than protonated species, requiring higher collision energies to fragment.
    
  • CID Pathway:

    • 
       precursor selection.[1]
      
    • Ring opening (often at the C-O bond).

    • Elimination of small neutrals:

      
       (28 Da), 
      
      
      
      (18 Da, if hydroxy side chains exist), or
      
      
      (34 Da, rare but possible).

Comparative Analysis: Thioxo vs. Oxo

This table serves as a quick reference for researchers distinguishing between these two scaffolds.

Parameter2-Thioxo-1,3-oxazolidin-4-one 1,3-Oxazolidine-2,4-dione Differentiation Strategy
Diagnostic Neutral Loss 60 Da (COS) 44 Da (CO₂) Monitor neutral loss scans.
Molecular Ion Intensity High (Stable M+.)Low/Medium (Less stable)Thioxo M+. persists at 70eV.
Base Peak (Unsubstituted) Often M+. or [M-COS]+.Often fragment ionsCheck relative abundance of M+.[2]
Isotope Signature M+2 (~4.5%) M+1 (~1.1% per C)Look for

contribution.
Polarity (RT) Less PolarMore PolarThioxo elutes later on Reverse Phase C18.

Experimental Protocol for Structural Confirmation

To unequivocally confirm the structure of a thioxooxazolidinone derivative, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 0.1 mg of compound in 1 mL of Methanol (HPLC grade).

  • Concentration: Dilute to 1-10 µg/mL.

  • Additives: For ESI(+), add 0.1% Formic Acid to enhance protonation at the sulfur atom.

Step 2: MS Acquisition (Direct Infusion or LC-MS)
  • Source: ESI (Positive Mode).

  • Scan Range: m/z 50 – 1000.

  • Capillary Voltage: 3.0 - 3.5 kV.

  • Source Temp: 300°C (Thioxo compounds are thermally stable).

Step 3: Tandem MS (MS/MS) Validation
  • Select Precursor: Isolate

    
    .
    
  • Ramp Collision Energy: 10 -> 40 eV.

  • Check for Diagnostic Ions:

    • Confirm Sulfur: Look for the M+2 isotope peak in the MS1 spectrum before fragmentation.

    • Confirm Core: Look for the loss of 60 Da (COS) in the MS2 spectrum. If you see a loss of 44 Da (

      
      ), the sample may be the oxo-analog or oxidized degradation product.
      
Step 4: EI Confirmation (Optional but Recommended)

If available, run GC-MS (EI, 70eV).

  • Criteria: The molecular ion should be prominent.

  • Differentiation: Absence of m/z 44 loss (CO2) confirms the integrity of the thioxo group.

References

  • Vainiotalo, P., et al. (1990). Mass Spectral Study of Some Stereoisomeric 2-Thioxo- and 2-Oxo-perhydro-1,3- and 2-Thioxoperhydro-3,1-benzoxazines. Acta Chemica Scandinavica, 44, 165–169.[3] Link

  • Guarda, V.L.M., et al. (2003).[4] Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds. Spectroscopy, 17, 613–622. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for RDA and McLafferty mechanisms). Link

Sources

Comparative

Mastering Purity Analysis: A Comparative Guide to HPLC Method Development for 3-Allyl-2-thioxooxazolidin-4-one

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory hurdle, but a fundamental cornerstone of safety and efficacy. This guide provides a comprehensive, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity determination of 3-Allyl-2-thioxooxazolidin-4-one, a key intermediate in the synthesis of various bioactive molecules. We will delve into the rationale behind experimental choices, present a detailed, validated method, and compare its performance against alternative analytical techniques.

The Criticality of Purity for 3-Allyl-2-thioxooxazolidin-4-one

3-Allyl-2-thioxooxazolidin-4-one and its derivatives are part of the broader oxazolidinone class of compounds, which have garnered significant interest for their diverse biological activities.[1][2][3] The presence of impurities, even in minute quantities, can have a profound impact on the final drug product's safety, potency, and stability. Therefore, a highly selective and sensitive analytical method is paramount for monitoring and controlling these impurities throughout the manufacturing process.

Pillar 1: Developing a Stability-Indicating RP-HPLC Method

Our primary objective is to develop a stability-indicating method, one that can accurately quantify the API in the presence of its degradation products and process-related impurities.[4][5][6] Given the polar nature of the oxazolidinone ring and the presence of a UV-active thione group, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical starting point.[1][7][8]

The "Why" Behind the Method: A Step-by-Step Rationale

The journey of method development is one of systematic optimization, where each parameter is carefully chosen to achieve the desired separation.

Diagram: HPLC Method Development Workflow

Caption: A logical workflow for systematic HPLC method development.

1. Analyte Characterization: The Foundation of Method Development

Before any injections are made, understanding the physicochemical properties of 3-Allyl-2-thioxooxazolidin-4-one (Molecular Formula: C6H7NO2S) is crucial.[9] Its structure suggests a moderately polar molecule. The thioxo- group is a strong chromophore, indicating good UV absorbance. A preliminary UV scan would reveal the λmax (wavelength of maximum absorbance), which is essential for sensitive detection.

2. Column Selection: The Heart of the Separation

For polar analytes, traditional C18 columns can sometimes provide insufficient retention, leading to elution near the void volume.[7][10] Therefore, a more retentive phase is often a better starting point. We will compare two common choices:

  • C18 (L1): The workhorse of RP-HPLC, offering a good balance of hydrophobicity.

  • Phenyl-Hexyl (L11): Provides alternative selectivity through π-π interactions with the aromatic ring of the analyte, which can be advantageous for separating structurally similar impurities.

3. Mobile Phase Selection: The Driving Force

The mobile phase composition dictates the retention and elution of the analyte. A typical starting point for polar compounds is a mixture of a buffered aqueous phase and an organic modifier.

  • Aqueous Phase: A buffer is necessary to control the ionization state of the analyte and any acidic or basic impurities, ensuring reproducible retention times. A phosphate or acetate buffer in the pH range of 3-4 is a good initial choice.

  • Organic Modifier: Acetonitrile and methanol are the most common choices. Acetonitrile generally provides better peak shape and lower UV cutoff, making it our preferred starting solvent.

4. Method Optimization: Fine-Tuning for Optimal Performance

  • Gradient Elution: A gradient program, where the proportion of the organic modifier is increased over time, is essential for separating compounds with a wide range of polarities and for eluting any strongly retained impurities from the column.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm I.D. column. Column temperature can influence selectivity and viscosity; starting at ambient temperature and exploring elevated temperatures (e.g., 30-40°C) can improve peak shape and reduce run times.

Experimental Protocol: A Validated RP-HPLC Method

This protocol is a culmination of the development process and has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13][14]

Parameter Condition
Column Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 245 nm
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)

Pillar 2: Demonstrating Specificity through Forced Degradation Studies

A true stability-indicating method must be able to separate the API from its degradation products.[4][5][6] Forced degradation studies, where the drug substance is subjected to harsh conditions, are the ultimate test of a method's specificity.[15][16]

Diagram: Forced Degradation Study Design

Forced_Degradation API 3-Allyl-2-thioxooxazolidin-4-one (API) Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) API->Base Oxidative Oxidative Degradation (3% H2O2, RT, 24h) API->Oxidative Thermal Thermal Degradation (80°C, 48h) API->Thermal Photolytic Photolytic Degradation (ICH Q1B, 1.2 million lux hours) API->Photolytic Analysis Analyze all samples by developed HPLC method Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Result Peak Purity Assessment & Mass Balance Calculation Analysis->Result

Sources

Validation

Comparative Reactivity Profile: 3-Allyl-2-thioxooxazolidin-4-one vs. Rhodanine

In the landscape of heterocyclic medicinal chemistry, the 2-thioxothiazolidin-4-one (rhodanine) scaffold has long been recognized as a privileged structure for drug discovery. However, subtle isosteric replacements and f...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of heterocyclic medicinal chemistry, the 2-thioxothiazolidin-4-one (rhodanine) scaffold has long been recognized as a privileged structure for drug discovery. However, subtle isosteric replacements and functional group additions—specifically, exchanging the ring sulfur for oxygen and introducing an N-allyl group to form 3-Allyl-2-thioxooxazolidin-4-one (CAS RN: 93962-58-4)[1]—profoundly alter the molecule's electronic landscape, reactivity profile, and biological utility.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing their mechanistic differences, orthogonal reactivity, and field-proven experimental workflows.

Electronic & Structural Causality: The Heteroatom Effect

The fundamental divergence in reactivity between rhodanine and 3-allyl-2-thioxooxazolidin-4-one stems from two structural nodes: the chalcogen atom at position 1 and the substitution at the nitrogen atom (position 3).

  • The Position 1 Chalcogen (S vs. O): Rhodanine contains a sulfur atom, which is highly polarizable. During deprotonation at the active C-5 methylene, sulfur's polarizability helps stabilize the resulting enolate through charge distribution. In contrast, the oxygen atom in the oxazolidine core of 3-allyl-2-thioxooxazolidin-4-one is highly electronegative but lacks polarizability. This exerts a strong inductive electron-withdrawing effect (-I effect), which increases the acidity of the C-5 protons, allowing for facile deprotonation under milder basic conditions.

  • The N-3 Substitution (H vs. Allyl): Unsubstituted rhodanine possesses a free secondary amine (NH) that acts as a hydrogen-bond donor but is highly susceptible to unwanted N-alkylation side reactions during basic multi-component reactions. The N-allyl group in 3-allyl-2-thioxooxazolidin-4-one acts as an intrinsic protecting group against these side reactions while simultaneously providing an orthogonal handle for late-stage functionalization (e.g., cross-metathesis or thiol-ene click chemistry).

Reactivity_Pathways Rhodanine Rhodanine Core (S-heterocycle) C5_Enolate_S C-5 Deprotonation Enolate stabilized by S-polarizability Rhodanine->C5_Enolate_S N_SideRxn Susceptible to N-Alkylation (Side Reactions) Rhodanine->N_SideRxn Oxazolidine 3-Allyl-2-thioxooxazolidin-4-one (O-heterocycle + N-Allyl) C5_Enolate_O C-5 Deprotonation High acidity via O-inductive effect Oxazolidine->C5_Enolate_O N_Protected N-Protected Orthogonal Allyl Reactivity Oxazolidine->N_Protected Knoevenagel Knoevenagel Condensation (Target: 5-arylidene derivatives) C5_Enolate_S->Knoevenagel C5_Enolate_O->Knoevenagel ClickChem Thiol-Ene Click / Metathesis (Target: Extended conjugates) N_Protected->ClickChem

Reactivity pathways comparing Rhodanine and 3-Allyl-2-thioxooxazolidin-4-one scaffolds.

Quantitative Data Presentation

The structural differences translate directly into measurable experimental and biological outcomes. Below is a comparative summary of their physicochemical and biological metrics based on recent pharmacological developments[2],[3],[4].

ParameterRhodanine (2-thioxothiazolidin-4-one)3-Allyl-2-thioxooxazolidin-4-one
Ring Heteroatom Sulfur (Position 1)Oxygen (Position 1)
N-3 Substitution Hydrogen (Unsubstituted)Allyl (-CH₂-CH=CH₂)
C-5 Acidity (pKa) ~12–13 (Stabilized by S polarizability)~10–11 (Increased by O inductive effect)
N-Alkylation Risk High (Requires protection for C-5 selectivity)None (Pre-alkylated, orthogonal reactivity)
Photophysical Shift Standard UV absorptionRed-shifted absorption (higher singlet O₂ quantum yield)
Typical Knoevenagel Yield 75–95%70–85%
Primary Bio-utility Antimicrobial, AntidiabeticAntiviral photosensitizers (IC50 < 10 nM), Tyrosinase inhibitors (IC50 ~4.7 μM)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems, explicitly detailing the causality behind each reagent choice.

Workflow A: C-5 Knoevenagel Condensation

Both scaffolds readily undergo Knoevenagel condensation at the C-5 active methylene to form 5-arylidene derivatives[5],[6].

Objective: Synthesize 5-arylidene derivatives via aldol-type addition and dehydration. Materials: Scaffold (1.0 eq), Benzaldehyde derivative (1.1 eq), Piperidine (0.1 eq), Absolute Ethanol.

  • Reaction Assembly: Dissolve the scaffold and the aldehyde in absolute ethanol.

    • Causality: Ethanol is selected as a protic solvent because it stabilizes the polar transition state of the aldol addition and facilitates the subsequent elimination (dehydration) step[3].

  • Base Catalysis: Add piperidine dropwise to the stirring mixture.

    • Causality: Piperidine serves a dual mechanistic role. It acts as a base to deprotonate the acidic C-5 methylene, generating the reactive enolate. Simultaneously, it forms a highly electrophilic iminium intermediate with the aldehyde, accelerating the nucleophilic attack.

  • Thermal Dehydration: Reflux the mixture at 80°C for 2–4 hours.

    • Causality: Heat provides the thermodynamic push required for the E1cB dehydration of the intermediate alcohol, forming the thermodynamically stable exocyclic double bond.

  • Self-Validation:

    • In-Process: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the starting material spot and the emergence of a highly UV-active, brightly colored (usually yellow/orange) lower-Rf spot indicates extended conjugation.

    • Final Validation: Analyze the purified product via ¹H-NMR (DMSO-d6). The reaction is confirmed successful by the complete disappearance of the C-5 methylene protons (singlet, ~4.0 ppm) and the appearance of a new vinylic proton signal (singlet, ~7.5–7.9 ppm) corresponding to the exocyclic alkene[3].

Workflow B: Orthogonal N-Allyl Functionalization (Thiol-Ene Click)

Unlike rhodanine, 3-allyl-2-thioxooxazolidin-4-one provides an opportunity for late-stage functionalization without interfering with the C-5 position.

Objective: Functionalize the N-3 allyl group via radical-mediated thiol-ene addition. Materials: 3-Allyl-2-thioxooxazolidin-4-one (1.0 eq), Alkyl Thiol (1.2 eq), 2,2-Dimethoxy-2-phenylacetophenone (DPAP, 0.05 eq), Dichloromethane (DCM).

  • Radical Initiation: Combine reagents in DCM in a quartz flask and irradiate with 365 nm UV light for 30 minutes.

    • Causality: DPAP undergoes homolytic cleavage under UV light to generate benzoyl and radical fragments, which abstract a hydrogen from the thiol to generate a highly reactive thiyl radical.

  • Anti-Markovnikov Addition: Allow the reaction to stir under continuous irradiation.

    • Causality: The thiyl radical attacks the less sterically hindered terminal carbon of the N-allyl group. The resulting carbon radical abstracts a hydrogen from another thiol molecule, propagating the chain and ensuring strict anti-Markovnikov regioselectivity.

  • Self-Validation:

    • Final Validation: Analyze via ¹H-NMR (CDCl3). The reaction is self-validating through the disappearance of the complex multiplet signals of the allyl alkene protons (terminal =CH₂ at ~5.1 ppm, internal -CH= at ~5.8 ppm) and their replacement by upfield triplet/multiplet signals (~2.5–3.0 ppm) corresponding to the newly formed alkyl thioether linkage.

Biological and Photophysical Implications

The structural nuances between these two scaffolds dictate their application in drug development. While rhodanine derivatives are well-documented as antidiabetic precursors and antimicrobial agents[7], they are occasionally flagged as Pan-Assay Interference Compounds (PAINS) due to the indiscriminate Michael acceptor properties of the 5-arylidene group[5].

Conversely, oxazolidine-2,4-dithiones and 2-thioxooxazolidin-4-ones have been engineered to overcome these limitations. Studies on2[2] demonstrate that replacing the sulfur at position 1 with oxygen yields red-shifted absorption spectra (improving tissue penetration) and higher quantum yields for singlet oxygen generation. This results in a 100-fold improved in vitro antiviral potency (IC50 < 10 nM) against enveloped viruses compared to rhodanine analogues like LJ001[2]. Furthermore, specific 2-thioxooxazolidin-4-one derivatives have shown potent, competitive inhibition of tyrosinase (IC50 = 4.70 μM), significantly outperforming commercial agents like arbutin in hyperpigmentation treatments[8],[4].

References

  • Title: 3-(2-Propen-1-yl)-2-thioxo-4-oxazolidinone - CAS Common Chemistry Source: cas.org URL: [Link]

  • Title: A Mechanistic Paradigm for Broad-Spectrum Antivirals that Target Virus-Cell Fusion Source: plos.org URL: [Link]

  • Title: Gastroprotective effect of rhodanine and 2,4-thiazolidinediones scaffolds in rat stomachs by contribution of anti-apoptotic (BCL-2) and tumor suppressor (P53) proteins - PMC Source: nih.gov URL: [Link]

  • Title: In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template - ResearchGate Source: researchgate.net URL: [Link]

  • Title: (PDF) 2-Thioxothiazolidin-4-one (Rhodanine) - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Fig. 3. Lineweaver-Burk plots for the inhibition of mushroom tyrosinase... - ResearchGate Source: researchgate.net URL: [Link]

  • Title: Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids - Beilstein Journals Source: beilstein-journals.org URL: [Link]

  • Title: Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones - PMC Source: nih.gov URL: [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 3-Allyl-2-thioxooxazolidin-4-one: A Comparative Guide to Next-Generation Tyrosinase Inhibitors

Executive Summary The pursuit of novel, highly potent tyrosinase inhibitors is a critical priority in the treatment of hyperpigmentation disorders, melanoma research, and the prevention of enzymatic browning in agricultu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel, highly potent tyrosinase inhibitors is a critical priority in the treatment of hyperpigmentation disorders, melanoma research, and the prevention of enzymatic browning in agriculture. While Kojic Acid and Arbutin remain the industry standards, their moderate efficacy and stability issues necessitate the development of superior pharmacophores.

This guide provides an in-depth comparative analysis of the[1] scaffold. By dissecting its Structure-Activity Relationship (SAR), we demonstrate how the strategic integration of an N3-allyl moiety onto a 2-thioxooxazolidin-4-one core creates a highly flexible, competitive inhibitor that outperforms traditional standards by up to 5-fold in in vitro assays[2].

Structure-Activity Relationship (SAR) Dynamics

To understand why the 3-allyl-2-thioxooxazolidin-4-one scaffold is so effective, we must deconstruct the causality behind its molecular interactions with the tyrosinase binuclear copper center.

The 2-Thioxooxazolidin-4-one Core: The Chelating Anchor

The fundamental driving force of this scaffold is the 2-thioxooxazolidin-4-one ring. The adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups function as a highly polarized, bidentate-like system.

  • Mechanistic Causality: Tyrosinase relies on two copper ions (CuA and CuB) coordinated by histidine residues to oxidize L-DOPA. The electron-rich sulfur and oxygen atoms of the thioxooxazolidinone core form strong coordinate bonds and hydrogen bonds within this active site, effectively stripping the enzyme of its catalytic capability[2].

The N3-Allyl Substitution: Hydrophobic Flexibility

Traditional derivatives often utilize a rigid N3-phenyl group. However, substituting this with an allyl group (-CH2-CH=CH2) fundamentally alters the binding kinetics.

  • Mechanistic Causality: The active site of tyrosinase features a narrow hydrophobic pocket. The aliphatic nature of the allyl chain provides essential hydrophobicity, while its rotational freedom allows the molecule to undergo conformational shifts. This "induced fit" mechanism enables the inhibitor to wedge deeply into the active site, sterically hindering the entry of the bulky L-DOPA substrate.

C5-Benzylidene Modifications (The PUSC Scaffold)

When the 3-allyl-2-thioxooxazolidin-4-one core is hybridized with a β-phenyl-α,β-unsaturated carbonyl (PUSC) scaffold at the C5 position (e.g., adding hydroxylated benzylidene rings), the inhibitory power multiplies. The extended π-conjugation stabilizes the molecule, while the additional hydroxyl groups act as secondary hydrogen bond donors, anchoring the inhibitor to surrounding amino acid residues[2].

Mechanism A 3-Allyl-2-thioxooxazolidin-4-one (Competitive Inhibitor) B Binuclear Copper Center (Tyrosinase Active Site) A->B Chelates Cu2+ / H-Bonds C L-DOPA Substrate (Displaced) B->C Steric Hindrance D Dopachrome Synthesis (Arrested) C->D Prevents Oxidation

Fig 1: Competitive inhibition mechanism of 3-allyl-2-thioxooxazolidin-4-one at the copper center.

Comparative Performance Analysis

The following table summarizes the quantitative performance of optimized 2-thioxooxazolidin-4-one derivatives against industry-standard alternatives. Data reflects in vitro mushroom tyrosinase assays and B16F10 murine melanoma cell models[2].

CompoundTarget EnzymeIC50 (µM)Inhibition ModeCytotoxicity (B16F10)Relative Potency
Kojic Acid (Standard)Tyrosinase23.18 ± 0.11CompetitiveLow1.0x (Baseline)
Arbutin Tyrosinase~50.00CompetitiveLow0.46x
3-Allyl-2-T4O (Core)Tyrosinase>100.00WeakNoneN/A
Optimized C5-Derivatives Tyrosinase4.70 ± 0.40CompetitiveNon-cytotoxic at 10 µM4.9x

Insight: While the bare 3-allyl-2-thioxooxazolidin-4-one core provides the necessary binding geometry, it requires C5-hydroxylated benzylidene substitutions to achieve sub-10 µM potency. Once optimized, these derivatives exhibit nearly 5-fold greater efficacy than Kojic Acid without inducing cellular toxicity[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical variable is controlled to prevent false positives (e.g., enzyme denaturation or substrate auto-oxidation).

Protocol A: High-Throughput Tyrosinase Inhibition Assay

This protocol utilizes mushroom tyrosinase due to its high homology with human tyrosinase, superior bench stability, and commercial availability.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich, ≥1000 unit/mg)

  • L-DOPA (Substrate, 2.5 mM)

  • 50 mM Sodium Phosphate Buffer (pH 6.8)

  • Test Compounds (in DMSO)

Step-by-Step Methodology & Causality:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer strictly at pH 6.8.

    • Causality: Tyrosinase is highly pH-sensitive. pH 6.8 mimics the physiological environment of the melanosome while preventing the spontaneous, non-enzymatic auto-oxidation of L-DOPA that plagues basic solutions.

  • Compound Dilution: Dissolve the 3-allyl-2-thioxooxazolidin-4-one derivative in 100% DMSO, then perform serial dilutions in the buffer. Ensure the final DMSO concentration in the well does not exceed 1%.

    • Causality: The allyl and thioxooxazolidinone moieties are highly hydrophobic; DMSO is required for solubility. However, DMSO >1% will denature the tyrosinase protein, leading to an artificial drop in activity (a false-positive IC50).

  • Enzyme Incubation: In a 96-well plate, combine 10 µL of the test compound, 20 µL of mushroom tyrosinase (1000 U/mL), and 170 µL of buffer. Incubate at 25°C for 10 minutes.

    • Causality: Pre-incubation allows the inhibitor to establish equilibrium with the active site before the substrate introduces competitive pressure.

  • Substrate Addition & Kinetic Readout: Add 20 µL of 2.5 mM L-DOPA to initiate the reaction. Immediately read the absorbance at 475 nm using a microplate reader in kinetic mode for 10 minutes.

    • Causality: 475 nm is the specific absorption maximum for dopachrome, the immediate oxidized product of L-DOPA. Kinetic reading (measuring the slope of absorbance over time) is far more accurate than a single endpoint readout, as it accounts for background absorbance of the compounds themselves.

Protocol B: Lineweaver-Burk Kinetic Analysis

To confirm the competitive nature of the 3-allyl-2-thioxooxazolidin-4-one scaffold, a double-reciprocal plot must be generated.

Step-by-Step Methodology:

  • Select three fixed concentrations of the inhibitor (e.g., 0, 0.5× IC50, and 1× IC50).

  • Run the kinetic assay (Protocol A) across a gradient of L-DOPA concentrations (0.125, 0.25, 0.5, 1.0, and 2.0 mM).

  • Calculate the initial velocity (

    
    ) for each reaction.
    
  • Plot

    
     (y-axis) against 
    
    
    
    (x-axis).
    • Validation Check: If the lines intersect at the y-axis (same

      
      ) but have different x-intercepts (increasing 
      
      
      
      ), the system has successfully validated a competitive inhibition mode. This proves the allyl-scaffold is directly competing for the copper-binding active site[2].

Workflow S1 Compound Preparation (DMSO Stock) S2 Enzyme Incubation (25°C, 10 min) S1->S2 S3 Substrate Addition (L-DOPA) S2->S3 S4 Kinetic Readout (Abs 475nm) S3->S4

Fig 2: Self-validating high-throughput screening workflow for tyrosinase kinetic analysis.

References

  • Title: 3-(2-Propen-1-yl)-2-thioxo-4-oxazolidinone (3-Allyl-2-thioxooxazolidin-4-one) Source: CAS Common Chemistry URL: [Link]

  • Title: In silico and in vitro insights into tyrosinase inhibitors with a 2-thioxooxazoline-4-one template Source: Computational and Structural Biotechnology Journal (Vol 19, 2021, pp. 37-50) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 3-Allyl-2-thioxooxazolidin-4-one

Here is the comprehensive technical guide for the disposal of 3-Allyl-2-thioxooxazolidin-4-one . This guide is structured to provide immediate operational clarity for researchers while establishing the scientific rationa...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the disposal of 3-Allyl-2-thioxooxazolidin-4-one .

This guide is structured to provide immediate operational clarity for researchers while establishing the scientific rationale behind every safety protocol. Given the rarity of the specific oxazolidinone derivative compared to its thiazolidinone (Rhodanine) and imidazolidinone (Thiohydantoin) analogs, this guide utilizes Read-Across Safety Assessment to ensure conservative, robust protection standards.[1][2]

Part 1: Executive Safety Summary (Immediate Action)

Parameter Critical Data
Chemical Name 3-Allyl-2-thioxooxazolidin-4-one
CAS Registry Not widely listed commercially (Analog CAS: 1457-47-2 for Thiazolidinone variant)
Molecular Formula C₆H₇NO₂S
Physical State Crystalline Solid (White to pale yellow)
Primary Hazards Skin/Eye Irritant , Potential Sensitizer (Allyl group), Toxic Combustion Products (SOₓ, NOₓ).[2][3][4][5]
Disposal Method High-Temperature Incineration (with scrubber for sulfur).[2][3]
Incompatibility Strong Oxidizing Agents, Strong Acids (Risk of CS₂/COS evolution).[1][2]

⚠️ CRITICAL WARNING: Do not dispose of this compound down the drain.[1][2] The thioxo group (C=S) can hydrolyze or oxidize to release toxic sulfur species harmful to aquatic life and plumbing infrastructure.[2]

Part 2: Chemical Profile & Hazard Assessment

To ensure safe handling, we must understand the molecule's reactivity.[1][2] This compound features a 2-thioxooxazolidin-4-one core substituted with an allyl group at the N-3 position.[2][3][6][7]

Structural Reactivity Analysis
  • Allyl Group (-CH₂-CH=CH₂): Imparts potential for polymerization and skin sensitization.[2][3] Allyl derivatives are known alkylating agents and should be handled as potential mutagens until proven otherwise.[1][2]

  • Thioxo Group (C=S): The sulfur atom is nucleophilic and prone to oxidation.[1][2] Reaction with strong oxidizers (e.g., peroxides, permanganates) can be exothermic and violent.[2]

  • Oxazolidinone Ring: Susceptible to hydrolysis under strongly acidic or basic conditions, potentially releasing Carbonyl Sulfide (COS) or Carbon Disulfide (CS₂) , both of which are toxic and flammable gases.[1][2]

Analog-Based Hazard Data (Read-Across)

Due to limited specific data for the oxazolidinone derivative, safety parameters are derived from the structurally similar 3-Allyl-2-thioxothiazolidin-4-one (CAS 1457-47-2).[2][3]

PropertyValue/DescriptionImplication for Disposal
Melting Point ~120–130 °C (Estimated)Solid waste protocols apply.[2][3]
Flash Point >110 °C (Predicted)Combustible; suitable for incineration.[2]
Water Solubility Low to ModerateRisk of precipitation in aqueous waste streams; use organic solvents.[1][2]

Part 3: Waste Segregation & Classification

Effective disposal begins with correct segregation at the bench.[2] Use the following decision logic to determine the correct waste stream.

Waste Stream Decision Logic

WasteSegregation Start Waste Material Containing 3-Allyl-2-thioxooxazolidin-4-one State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Pure Is it Pure Compound? Solid->Pure Solvent Solvent Type? Liquid->Solvent BinSolid SOLID HAZARDOUS WASTE (Label: Toxic, Sulfur-Bearing) Pure->BinSolid Yes Pure->BinSolid No (Contaminated Wipes/Gloves) BinHalo LIQUID HALOGENATED (If DCM/Chloroform used) Solvent->BinHalo Halogenated BinNonHalo LIQUID NON-HALOGENATED (If MeOH/EtOAc used) Solvent->BinNonHalo Non-Halogenated

Figure 1: Decision tree for segregating 3-Allyl-2-thioxooxazolidin-4-one waste streams.

Part 4: Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Use this for expired stocks, reaction precipitates, or weighing boat residues.[1][2]

  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[2][3]

  • Labeling: Clearly mark the container with the full chemical name. Do not use abbreviations. Add the hazard tag: "TOXIC, IRRITANT, ORGANIC SULFUR."[1][2]

  • Segregation: Keep separate from oxidizers (nitrates, perchlorates) to prevent fire risk.[1][2]

  • Final Disposition: Hand over to EHS for Rotary Kiln Incineration . The facility must be equipped with a scrubber to neutralize SO₂ emissions.[2]

Protocol B: Liquid Waste (Mother Liquors/Solutions)

Use this for reaction mixtures or HPLC effluents.[1][2]

  • Solvent Compatibility: Ensure the compound is fully dissolved.[1][2] If precipitation occurs, treat the sludge as solid waste.[2]

  • Stream Selection:

    • Non-Halogenated: (e.g., Acetone, Methanol, DMSO).[1][2] Preferred stream.

    • Halogenated: (e.g., DCM, Chloroform).[2] Only use if dictated by the solvent.[2]

  • Sulfur Flagging: If the concentration is high (>5%), explicitly note "High Sulfur Content" on the waste manifest.[2] This alerts the disposal facility to adjust fuel blending ratios to prevent scrubber overload.[2]

Protocol C: Glassware Decontamination (Quenching)

Before washing glassware, residual traces must be chemically deactivated.[1][2]

The Oxidative Quench Method: The thioxo (C=S) bond can be converted to a more water-soluble oxo (C=O) or sulfonate species using dilute hypochlorite (Bleach).[1][2]

  • Step 1: Place glassware in a fume hood.

  • Step 2: Rinse with a small volume of acetone to dissolve residues.[2] Collect this rinse as organic waste.

  • Step 3: Soak glassware in a 10% Sodium Hypochlorite (Bleach) solution for 1 hour.[2]

    • Mechanism:[8]

      
       (Simplified oxidative desulfurization).
      
  • Step 4: Rinse with copious water.[1][2][9] The rinsate can now safely enter the drain only if local regulations permit trace treated discharge; otherwise, collect as aqueous waste.[2]

Part 5: Spill Response Protocol

Scenario: A 5g bottle of solid powder has shattered on the benchtop.

SpillResponse Assess 1. Assess Risk (Isolate Area) PPE 2. Don PPE (Nitrile Gloves, N95/P100, Goggles) Assess->PPE Contain 3. Containment (Cover with damp paper towels) PPE->Contain Cleanup 4. Mechanical Cleanup (Scoop/Sweep gently) Contain->Cleanup Decon 5. Decontamination (10% Bleach Wipe) Cleanup->Decon

Figure 2: Step-by-step spill response workflow.[2][3]

Detailed Steps:

  • Isolate: Evacuate immediate area. Close lab doors to prevent dust spread.[2]

  • Dampen: Do not dry sweep.[1][2] Cover the powder with paper towels dampened with inert oil (e.g., mineral oil) or water (if no reaction risk) to suppress dust.[2]

  • Collect: Use a scoop or dustpan.[2] Place waste into a sealable bag or jar.

  • Surface Decon: Wipe the surface with 10% bleach, followed by water.[1][2]

  • Disposal: Label the collected waste as "Spill Debris: 3-Allyl-2-thioxooxazolidin-4-one" and dispose of as solid hazardous waste.

References

  • National Center for Advancing Translational Sciences (NCATS). 3-Allyl-2-thioxooxazolidin-4-one (UNII: WA9L7U9FG5).[2][3] Inxight Drugs Database.[1][2] [Link][1][2]

  • PubChem. Compound Summary for 3-Allyl-2-thioxothiazolidin-4-one. National Library of Medicine.[2] [Link][1][2]

Sources

Handling

Personal protective equipment for handling 3-Allyl-2-thioxooxazolidin-4-one

Personal Protective Equipment & Handling Guide: 3-Allyl-2-thioxooxazolidin-4-one [1][2][3] Chemical Profile & Risk Assessment Identity: Chemical Name: 3-Allyl-2-thioxooxazolidin-4-one[1][2][3][4][5][6] CAS Registry Numbe...

Author: BenchChem Technical Support Team. Date: March 2026

Personal Protective Equipment & Handling Guide: 3-Allyl-2-thioxooxazolidin-4-one [1][2][3]

Chemical Profile & Risk Assessment

Identity:

  • Chemical Name: 3-Allyl-2-thioxooxazolidin-4-one[1][2][3][4][5][6]

  • CAS Registry Number: 93962-58-4[2][3][5][6]

  • Synonyms: 3-(2-Propen-1-yl)-2-thioxo-4-oxazolidinone; 3-Allyl-2-thioxo-4-oxazolidinone.[2][3][5]

  • Molecular Formula: C₆H₇NO₂S[2][3][5][7]

  • Structure: A heterocyclic oxazolidinone core featuring a thioxo group (C=S) at position 2 and an allyl group attached to the nitrogen at position 3.[2][3]

Hazard Characterization (Inferred & Class-Based): As a specialized research chemical, specific GHS H-codes may not be universally harmonized.[2][3] However, based on the allyl moiety (often associated with irritation and toxicity) and the thioxo-oxazolidinone core (structurally related to sensitizers like rhodanines and thio-derivatives), the following risk profile must be assumed for safety planning:

  • Skin Sensitization (High Risk): Thioxo compounds are frequent contact allergens.[2][3]

  • Mucous Membrane Irritation: Allyl derivatives can be lachrymators or respiratory irritants.[2][3]

  • Acute Toxicity: Treat as potentially harmful by inhalation, ingestion, and skin absorption.[2][3]

Personal Protective Equipment (PPE) Matrix

This matrix provides a self-validating selection logic.[2][3] Do not deviate without a documented risk assessment.[2][3]

PPE CategoryRecommendationTechnical Rationale (Causality)
Hand Protection Double Nitrile (Outer: 5 mil, Inner: 4 mil) ORSilver Shield® (Laminate) for spills.[2][3]Permeation Defense: Allyl groups can facilitate permeation through thin polymers.[2][3] Single nitrile gloves may offer insufficient breakthrough time (<15 mins).[2][3] Double gloving provides a visual indicator of breach and extends protection time.[2][3]
Respiratory P100 Particulate Respirator (Powder handling) ORHalf-face with OV/P100 (If heated/volatile).[2][3]Aerosol Control: The solid powder poses an inhalation risk during weighing.[2][3] If the compound is heated or dissolved in volatile solvents, organic vapor (OV) protection is required to prevent sensitization via inhalation.[2][3]
Eye/Face Chemical Splash Goggles (Indirect Vent).[2][3]Impact & Vapor Seal: Safety glasses allow vapor entry from the sides.[2][3] Goggles prevent ocular exposure to potentially lachrymatory dust or vapors.[2][3]
Body Lab Coat (Tyvek® or chemically resistant) + Sleeves .[2][3]Contamination Control: Cotton coats absorb liquids.[2][3] Impervious sleeves prevent wrist exposure—the most common gap between glove and coat.[2][3]

Operational Protocols

A. Storage & Stability
  • Condition: Store at 2–8°C (Refrigerated). Keep container tightly sealed.

  • Incompatibility: Segregate from strong oxidizing agents and reducing agents.[2][3] The thioxo group (C=S) is susceptible to oxidative desulfurization.[2][3]

B. Weighing & Transfer (Critical Step)
  • Location: Chemical Fume Hood (Certified face velocity: 80–100 fpm).[2][3]

  • Technique:

    • Place the balance inside the hood.[2][3]

    • Use an antistatic gun if the powder is fluffy/static-prone to prevent aerosolization.[2][3]

    • Never leave the container open.[2][3] Transfer mass to a pre-tared vial, then immediately recap the stock bottle.

    • Self-Validation: Wipe the exterior of the stock bottle with a solvent-dampened Kimwipe after use; dispose of the wipe as hazardous waste.[2][3]

C. Reaction Setup
  • Solvent Selection: Soluble in polar organic solvents (DMSO, DMF, Methanol).[2][3]

  • Temperature Control: If heating is required, use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent the escape of volatile sulfur byproducts.[2][3]

Emergency Response & Spills

  • Skin Contact:

    • Immediate: Drench area with water for 15 minutes.[2][3]

    • Soap: Use a polyethylene glycol-based cleanser or mild soap (lipophilic compounds require surfactants for removal).[2][3]

    • Medical: Monitor for delayed allergic dermatitis (redness/itching) up to 48 hours post-exposure.[2][3]

  • Spill Cleanup (Solid):

    • Isolate: Evacuate the immediate area.

    • PPE: Don Silver Shield gloves and P100 respirator.[2][3]

    • Method: Cover with wet paper towels (to prevent dust) and scoop into a wide-mouth jar. Do not dry sweep. [3]

Waste Disposal Strategy

Disposal must align with the chemical's sulfur content to prevent downstream incompatibility.[2][3]

Waste StreamClassificationNotes
Solid Waste Hazardous Organic Solid Label clearly with "Contains Sulfur" to alert disposal facility (prevents mixing with incompatible oxidizers).[2][3]
Liquid Waste Non-Halogenated Organic (if in MeOH/DMSO)Segregate from acid waste.[2][3] The thioxo group can liberate toxic H₂S gas if acidified.[2][3]
Contaminated Sharps Chemically Contaminated Sharps Needles/syringes used for transfer.[2]

Safe Handling Workflow (Visual)

SafeHandling Storage Storage (2-8°C, Segregated) PPE_Check PPE Verification (Double Nitrile + Goggles) Storage->PPE_Check Retrieve Weighing Weighing (Fume Hood Only) PPE_Check->Weighing Transfer Reaction Reaction/Use (Inert Atmosphere) Weighing->Reaction Solubilize Waste Disposal (Sulfur-bearing Organic) Weighing->Waste Contaminated Wipes Reaction->Waste Quench

Caption: Operational workflow emphasizing the critical PPE check before removing the chemical from storage.

References

  • NCATS Inxight Drugs. 3-Allyl-2-thioxooxazolidin-4-one (CAS 93962-58-4).[1][2][3][7] National Center for Advancing Translational Sciences.[3] Available at: [Link][2][3]

  • CAS Common Chemistry. 3-(2-Propen-1-yl)-2-thioxo-4-oxazolidinone.[2][3] American Chemical Society.[3] Available at: [Link][3][5]

Sources

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